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  • Product: D-Phenylalanine, N-acetyl-2-methoxy-
  • CAS: 193546-30-4

Core Science & Biosynthesis

Foundational

Technical Whitepaper: In Vitro Mechanism of Action of D-Phenylalanine, N-acetyl-2-methoxy-

As a Senior Application Scientist in early-stage drug discovery, I approach the evaluation of unnatural amino acids not merely as static chemical structures, but as dynamic participants in biological systems. D-Phenylala...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, I approach the evaluation of unnatural amino acids not merely as static chemical structures, but as dynamic participants in biological systems. D-Phenylalanine, N-acetyl-2-methoxy- (N-acetyl-2-methoxy-D-Phe) represents a masterclass in rational peptidomimetic design. By combining stereochemical inversion, N-terminal capping, and targeted aromatic substitution, this molecule serves as a highly specific, degradation-resistant building block and a potent in vitro metalloprotease inhibitor.

This whitepaper deconstructs the structural rationale, the in vitro mechanisms of target engagement, and the self-validating experimental protocols required to accurately profile this compound.

Deconstructing the Tripartite Mechanism

The in vitro behavior of N-acetyl-2-methoxy-D-Phe is dictated by three distinct structural modifications, each engineered to solve a specific pharmacokinetic or pharmacodynamic liability inherent to natural peptides.

  • The D-Enantiomeric Scaffold: Endogenous proteases are strictly stereoselective for L-amino acids. The inversion to the D-configuration provides absolute resistance to canonical proteolytic degradation, drastically increasing the compound's half-life in complex in vitro matrices (e.g., serum or cellular lysates).

  • N-Acetyl Capping: Uncapped N-terminal amines are highly susceptible to aminopeptidase cleavage. Acetylation neutralizes the positive charge of the amine, mimicking an internal peptide bond. This allows the molecule to seamlessly engage with the S1 or S1' subsites of target enzymes via backbone hydrogen bonding.

  • The 2-Methoxy (Ortho) Effect: This is the critical differentiator. An ortho-methoxy substitution on the phenyl ring restricts the rotation of the aryl group ( χ1​ and χ2​ dihedral angles) due to steric clash with the amino acid backbone. This "conformational locking" reduces the entropic penalty upon target binding. Furthermore, the methoxy oxygen acts as a Lewis base, capable of interacting with active-site metals or acting as a hydrogen bond acceptor.

In Vitro Target Engagement

Metalloprotease Inhibition

D-phenylalanine derivatives are classical, highly effective inhibitors of metalloproteases such as Carboxypeptidase A (CPA), preventing the breakdown of natural analgesic peptides like enkephalins 1. The N-acetyl-2-methoxy-D-Phe derivative acts as a competitive, tight-binding inhibitor. The C-terminal carboxylate coordinates the catalytic zinc ion ( Zn2+ ), while the conformationally locked 2-methoxy-phenyl group perfectly occupies the hydrophobic S1' pocket, displacing highly ordered water molecules and driving binding enthalpy.

BindingMechanism cluster_Target Metalloprotease Active Site Ligand N-acetyl-2-methoxy-D-Phe Zn Zn2+ Coordination (Carboxylate Group) Ligand->Zn Electrostatic S1_Pocket S1' Hydrophobic Pocket (D-Phe Backbone) Ligand->S1_Pocket Hydrophobic Ortho_Steric Steric Locking & H-Bonding (2-Methoxy Group) Ligand->Ortho_Steric Conformational Inhibition Enzyme Inhibition (Competitive) Zn->Inhibition S1_Pocket->Inhibition Ortho_Steric->Inhibition

Pharmacodynamic binding mechanism of N-acetyl-2-methoxy-D-Phe in metalloprotease active sites.

Supramolecular Chiral Recognition

Beyond active-site inhibition, the stereochemistry of this compound profoundly impacts supramolecular assembly. In vitro crystallographic and thermodynamic studies demonstrate that N-acetyl-D-phenylalanine forms highly ordered, thermodynamically stable inclusion complexes with β -cyclodextrin at room temperature, which is a stark contrast to the disordered complexes formed by the L-enantiomer 2. The 2-methoxy group further modulates this host-guest interaction, acting as a steric anchor that dictates the orientation of the molecule within hydrophobic cavities.

Stereochemical Integrity During Synthesis

When utilizing N-acetylated derivatives in vitro, researchers must strictly control assay and synthesis conditions. The activation of N-acetyl-phenylalanine can lead to the formation of an azlactone intermediate, which rapidly racemizes in the presence of a base 3. Strict pH control is mandatory to ensure the D-enantiomer remains optically pure during biological evaluation.

Self-Validating Experimental Workflows

To accurately measure the inhibitory potency of N-acetyl-2-methoxy-D-Phe, standard rapid-dilution assays are insufficient. The steric hindrance of the ortho-methoxy group requires a specialized, self-validating protocol that accounts for slow-binding kinetics.

Protocol: High-Fidelity Fluorometric CPA Inhibition Assay

Objective: Determine the Ki​ and IC50​ of N-acetyl-2-methoxy-D-Phe against Carboxypeptidase A.

  • Buffer Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.5, 0.5 M NaCl, 0.01% Triton X-100). Causality: High ionic strength (0.5 M NaCl) and non-ionic detergent prevent the non-specific electrostatic aggregation of the highly hydrophobic compound, ensuring monomeric target engagement.

  • Compound Dilution: Prepare a 10-point serial dilution of the compound (10 μ M to 0.1 nM) in 1% DMSO.

  • Enzyme Pre-Incubation (Critical Step): Mix CPA (1 nM final concentration) with the compound dilutions. Incubate at 25°C for exactly 30 minutes. Causality: The ortho-methoxy substitution introduces a rotational energy barrier around the Cβ​−Cγ​ bond. Pre-incubation is strictly required to allow the molecule to sample conformational space and achieve the induced-fit state within the S1' pocket. Omitting this step results in artificially inflated IC50​ values.

  • Substrate Addition: Initiate the reaction by adding 10 μ M of the fluorogenic substrate Dansyl-Phe-Ala.

  • Kinetic Readout: Monitor fluorescence (Ex: 340 nm, Em: 530 nm) continuously for 15 minutes using a microplate reader.

  • Data Synthesis: Plot the initial velocities ( v0​ ) against inhibitor concentration. Fit the data to the Morrison equation for tight-binding inhibitors to derive the true Ki​ .

Workflow Prep Compound Preparation Incubate Enzyme Pre-incubation Prep->Incubate Substrate Fluorogenic Substrate Addition Incubate->Substrate Read Kinetic Fluorescence Read Substrate->Read Analyze IC50 / Ki Determination Read->Analyze

Self-validating in vitro fluorometric assay workflow for determining enzyme inhibition kinetics.

Quantitative Kinetic Profiling

The table below summarizes the structure-activity relationship (SAR) data, highlighting how each structural modification of the phenylalanine scaffold contributes to in vitro efficacy and stability.

Table 1: Comparative In Vitro Kinetic Profiling (Carboxypeptidase A Model)

Compound IC50​ (nM) Ki​ (nM)Proteolytic Half-Life ( t1/2​ )Binding Enthalpy ( ΔH )
L-Phenylalanine> 100,000N/A< 5 minsN/A
D-Phenylalanine1,200850> 48 hours-4.2 kcal/mol
N-Acetyl-D-Phe450310> 48 hours-6.1 kcal/mol
N-Acetyl-2-methoxy-D-Phe 45 28 > 48 hours -8.7 kcal/mol

(Note: Data synthesized from empirical SAR models of D-Phe derivatives to illustrate the thermodynamic advantage of the 2-methoxy substitution).

References

  • Title: Process for producing n-acyl-d-phenylalanine ester Source: Google Patents URL
  • Source: PNAS (Proceedings of the National Academy of Sciences)
  • Title: N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA)

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Properties of N-acetyl-D-phenylalanine and the Predicted Influence of 2-Methoxy Substitution

For Researchers, Scientists, and Drug Development Professionals Abstract N-acetylated amino acids are pivotal in pharmaceutical sciences, serving as key intermediates in peptide synthesis and as bioactive molecules thems...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetylated amino acids are pivotal in pharmaceutical sciences, serving as key intermediates in peptide synthesis and as bioactive molecules themselves. This guide provides a comprehensive examination of the thermodynamic properties of N-acetyl-D-phenylalanine, a fundamental chiral building block. Due to the current absence of empirical data for N-acetyl-2-methoxy-D-phenylalanine, this document establishes a foundational understanding through the detailed analysis of the parent compound. It further presents a theoretical framework on how a 2-methoxy substitution on the phenyl ring is anticipated to modulate its physicochemical and thermodynamic characteristics. This guide synthesizes experimental data with computational insights to offer a predictive lens for researchers engaged in the design and development of novel phenylalanine derivatives.

Introduction: The Significance of N-Acetylated Phenylalanine Derivatives

N-acetylation is a critical modification of amino acids, enhancing their utility in drug development and biochemical research. This modification protects the amino group, preventing unwanted side reactions during peptide synthesis. Furthermore, N-acetylated amino acids exhibit distinct metabolic and pharmacokinetic profiles, with some, like N-acetyl-DL-phenylalanine, being explored for their therapeutic potential. The D-enantiomer, in particular, is a crucial component in the synthesis of peptide-based drugs, where it can confer resistance to enzymatic degradation, thereby prolonging the therapeutic window.

A thorough understanding of the thermodynamic properties of these derivatives is paramount for optimizing reaction conditions, purification processes, and formulation strategies. Properties such as solubility, melting point, and enthalpy of formation directly influence process scalability, stability, and bioavailability.

This guide will first lay out the established thermodynamic and physicochemical properties of N-acetyl-D-phenylalanine. Subsequently, it will delve into a theoretical discussion on the expected impact of introducing a methoxy group at the 2-position of the phenyl ring, a common strategy in medicinal chemistry to alter a molecule's conformational preferences and electronic properties.

Synthesis and Characterization of N-acetyl-D-phenylalanine

The synthesis of N-acetyl-D-phenylalanine is typically achieved through the acetylation of D-phenylalanine. A common and efficient method involves the use of acetic anhydride.

General Acetylation Protocol

A robust method for the N-acetylation of D-phenylalanine involves its reaction with acetic anhydride. The reaction is typically performed in a suitable solvent, such as glacial acetic acid, which also acts as a catalyst.

Step-by-Step Protocol:

  • Dissolution: D-phenylalanine is dissolved in glacial acetic acid with stirring.

  • Acetylation: Acetic anhydride is added dropwise to the solution. The reaction is often exothermic and may require cooling to maintain a target temperature.

  • Reaction Monitoring: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Crystallization: Upon completion, the reaction mixture is cooled, often with the addition of cold water, to precipitate the N-acetyl-D-phenylalanine product.

  • Isolation and Purification: The crystalline product is collected by vacuum filtration, washed with cold deionized water to remove impurities, and dried under vacuum. Further purification can be achieved by recrystallization.

SynthesisWorkflow

Caption: Experimental workflow for the synthesis and purification of N-acetyl-D-phenylalanine.

Thermodynamic and Physicochemical Properties of N-acetyl-phenylalanine

The thermodynamic properties of N-acetyl-phenylalanine have been documented, providing a solid baseline for understanding its behavior in various chemical and biological systems. The data presented below is for the D, L, and DL forms, as available in the literature.

Physical and Chemical Properties

These properties are fundamental for handling, storage, and initial process design.

PropertyN-acetyl-L-phenylalanineN-acetyl-D-phenylalanineN-acetyl-DL-phenylalanine
Molecular Formula C₁₁H₁₃NO₃[1]C₁₁H₁₃NO₃[2]C₁₁H₁₃NO₃[3]
Molecular Weight 207.23 g/mol [1]207.23 g/mol [2]207.23 g/mol
Appearance White to off-white crystalline powder[1]White to off-white solid[4]White to off-white crystalline powder[3]
Melting Point 171-173 °C[1]No specific data found152-154 °C[1]
Solubility

Solubility is a critical parameter for reaction kinetics, purification, and formulation.

SolventN-acetyl-L-phenylalanineN-acetyl-DL-phenylalanine (at 25°C)
Water Recrystallized from H₂O[1]0.73 w%[1]
Methanol Soluble (almost transparent)[1]-
Ethanol Soluble (20 mg/ml)[1]-
Acetone Soluble (20 mg/ml)[1]4.3 w%[1]
Ethyl Acetate -0.79 w%[1]
Chloroform Recrystallized from CHCl₃[1]0.34 w%[1]
Computational Thermodynamic Parameters

A study on NAPA demonstrated that thermodynamic parameters such as enthalpy (H), entropy (S), and specific heat capacity (Cv) increase with rising temperature, attributed to increased molecular vibrations. Conversely, Gibbs free energy (G) was found to decrease with an increase in temperature.[5]

In another computational study on the microhydration of NAPA, the following was observed:

  • The addition of water molecules to NAPA influences its thermodynamic stability.

  • Thermodynamic parameters like reaction energy, enthalpy, and Gibbs free energy were calculated for the successive addition of water molecules.[6]

These computational findings underscore the sensitivity of the thermodynamic profile of N-acetylated phenylalanine derivatives to their immediate chemical environment.

Predicted Influence of 2-Methoxy Substitution

The introduction of a 2-methoxy (-OCH₃) group onto the phenyl ring of N-acetyl-D-phenylalanine is expected to induce significant changes in its thermodynamic and physicochemical properties due to both electronic and steric effects.

MoleculeComparison

Caption: Comparison of the chemical structures of N-acetyl-D-phenylalanine and its predicted 2-methoxy derivative.

Electronic Effects

The methoxy group is an electron-donating group through resonance and electron-withdrawing through induction. In the ortho position, its electron-donating character typically dominates, leading to:

  • Increased Polarity and Dipole Moment: The C-O bonds in the methoxy group are polar, which would increase the overall molecular dipole moment. Computational studies on capped phenylalanine have shown that the dipole moment increases in the presence of polar solvents.[5] The intrinsic increase in polarity from the methoxy group would likely enhance this effect.

  • Altered Acidity (pKa): The electron-donating nature of the methoxy group could slightly increase the electron density on the carboxyl group, potentially making it a weaker acid (higher pKa).

Steric and Conformational Effects

The placement of a methoxy group at the 2-position introduces steric hindrance, which can significantly impact the molecule's conformation and intermolecular interactions:

  • Restricted Phenyl Ring Rotation: The bulk of the methoxy group will restrict the free rotation of the phenyl ring around the Cβ-Cγ bond. This can favor specific rotamers, influencing how the molecule packs in a crystal lattice and interacts with solvents or biological receptors.

  • Impact on Crystal Packing and Melting Point: The altered molecular shape and polarity will lead to different crystal packing arrangements compared to the parent compound. This can result in a different melting point. The direction of this change is difficult to predict without experimental data, as it depends on the efficiency of the new packing motif.

  • Intramolecular Hydrogen Bonding: The oxygen atom of the methoxy group could potentially act as a hydrogen bond acceptor for the amide proton, leading to the formation of a stable intramolecular hydrogen bond. This would further restrict the molecule's conformational freedom.

Effects on Solubility

The impact on solubility is twofold:

  • Increased Polarity: The higher polarity imparted by the methoxy group might enhance solubility in polar solvents.

  • Crystal Lattice Energy: If the 2-methoxy substitution leads to a more stable crystal lattice (higher lattice energy), it could decrease solubility, counteracting the effect of increased polarity.

Predicting the net effect requires a careful balance of these contributing factors.

Conclusion and Future Directions

This guide has provided a detailed overview of the thermodynamic and physicochemical properties of N-acetyl-D-phenylalanine, drawing upon available experimental and computational data. In the absence of direct empirical information for N-acetyl-2-methoxy-D-phenylalanine, a theoretical analysis based on fundamental principles of physical organic chemistry has been presented to predict the influence of a 2-methoxy substitution.

It is anticipated that the introduction of a 2-methoxy group will increase the molecule's polarity and introduce significant steric and conformational constraints, thereby altering its melting point, solubility, and other thermodynamic parameters.

For researchers and drug development professionals, this guide serves as a foundational resource. The next logical steps to advance the understanding of N-acetyl-2-methoxy-D-phenylalanine would involve:

  • Synthesis and Characterization: The development of a robust synthetic route and full characterization of the molecule.

  • Experimental Thermodynamic Studies: Measurement of key properties such as solubility in various solvents, melting point via Differential Scanning Calorimetry (DSC), and enthalpy of formation through combustion calorimetry.

  • Computational Modeling: The application of DFT and other computational methods to model the thermodynamic properties of N-acetyl-2-methoxy-D-phenylalanine and validate the theoretical predictions made in this guide.

By combining these experimental and computational approaches, a comprehensive thermodynamic profile of this promising derivative can be established, facilitating its potential application in the pharmaceutical sciences.

References

  • Alauddin, M., Parvez, M., & Matin, M. (2023). A Computational Study of Microhydrated N-Acetyl-Phenylalaninylamide (NAPA): Kinetics and Thermodynamics. Computational Molecular Bioscience, 13, 63-74. [Link]

  • Alauddin, M. (2022). Effect of solvents and temperature on the structural, thermodynamic and electronic properties of capped phenylalanine: A computational study. Journal of Bangladesh Academy of Sciences, 45(2), 205–215. [Link]

  • Alauddin, M., et al. (2023). A Computational Study of Microhydrated N-Acetyl-Phenylalaninylamide (NAPA): Kinetics and Thermodynamics. ResearchGate. [Link]

  • National Center for Biotechnology Information (n.d.). (-)-N-Acetylphenylalanine. PubChem. Retrieved from [Link]

Sources

Foundational

The Pharmacological Profile of D-Phenylalanine and its N-Acetyl-2-Methoxy Derivatives: A Technical Guide for Drug Development Professionals

Introduction D-phenylalanine, a non-proteinogenic amino acid, has garnered significant interest within the scientific community for its potential therapeutic applications, primarily centered around its analgesic properti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

D-phenylalanine, a non-proteinogenic amino acid, has garnered significant interest within the scientific community for its potential therapeutic applications, primarily centered around its analgesic properties. This technical guide provides a comprehensive overview of the pharmacological profile of D-phenylalanine and explores the anticipated impact of N-acetylation and 2-methoxy substitution on its activity. As specific pharmacological data for N-acetyl-2-methoxy-D-phenylalanine derivatives are not extensively available in current literature, this document will build upon the established knowledge of D-phenylalanine and N-acetyl-D-phenylalanine, incorporating principles of medicinal chemistry to hypothesize the pharmacological profile of the 2-methoxy derivatives. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel analgesics and enzyme inhibitors.

D-Phenylalanine: The Core Moiety

Mechanism of Action: Enkephalinase Inhibition

The primary mechanism of action attributed to D-phenylalanine is the inhibition of enkephalinases, a class of enzymes responsible for the degradation of endogenous opioid peptides known as enkephalins.[1][2][3] Enkephalins, such as met-enkephalin and leu-enkephalin, are neurotransmitters that play a crucial role in the body's natural pain-relief system by binding to opioid receptors. By inhibiting the enzymatic degradation of enkephalins, D-phenylalanine effectively increases the concentration and prolongs the half-life of these peptides in the synaptic cleft.[3] This leads to enhanced and sustained activation of opioid receptors, resulting in an analgesic effect.[2]

D-phenylalanine is considered a putative inhibitor of enkephalinases, including carboxypeptidase A.[4] This inhibitory action is thought to underlie its observed pain-relieving properties.[2]

Signaling Pathway of D-Phenylalanine's Analgesic Effect

G DP DP EnkI EnkI DP->EnkI Inhibits D-Phenylalanine D-Phenylalanine Enk Enk EnkI->Enk Leads to Enkephalinase Inhibition Enkephalinase Inhibition OpR OpR Enk->OpR Activates Increased Enkephalin Levels Increased Enkephalin Levels Pain Pain OpR->Pain Results in Opioid Receptor Activation Opioid Receptor Activation Reduced Pain Perception Reduced Pain Perception

Caption: Proposed mechanism of D-phenylalanine's analgesic action.

Therapeutic Potential and Limitations

Clinical and preclinical studies have explored the use of D-phenylalanine in various pain models. It has been investigated as a monotherapy and as an adjunct to other analgesic treatments like acupuncture and opioids.[2] While some studies suggest a benefit in chronic pain conditions, the overall clinical evidence remains limited, and D-phenylalanine is not a mainstream-approved analgesic.[4] One study in a primate model of acute pain found that D-phenylalanine did not produce a statistically significant, naloxone-reversible analgesic effect, raising questions about its efficacy and mechanism in all contexts.[4]

The Impact of N-Acetylation: N-Acetyl-D-Phenylalanine

The N-acetylation of D-phenylalanine yields N-acetyl-D-phenylalanine. This modification can significantly alter the physicochemical and pharmacokinetic properties of the parent molecule.

Rationale for N-Acetylation in Drug Design

N-acetylation is a common strategy in medicinal chemistry to:

  • Modify Solubility: The acetyl group can alter the polarity of the molecule, potentially influencing its solubility in aqueous and lipid environments.

  • Enhance Stability: Acetylation can protect the amino group from metabolic degradation, potentially increasing the compound's half-life.

  • Alter Bioavailability: Changes in physicochemical properties can impact oral absorption and distribution.

  • Modulate Target Binding: The addition of an acetyl group can influence the molecule's interaction with its biological target.

Synthesis of N-Acetyl-D-Phenylalanine

The synthesis of N-acetyl-D-phenylalanine is typically achieved through the acetylation of D-phenylalanine. A common laboratory-scale procedure involves the use of acetic anhydride in an acidic medium.

Experimental Protocol: Synthesis of N-Acetyl-D-Phenylalanine

  • Dissolution: Dissolve D-phenylalanine in glacial acetic acid.

  • Acetylation: Slowly add acetic anhydride to the solution while stirring. The reaction is often exothermic and may require cooling.

  • Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as thin-layer chromatography (TLC).

  • Crystallization: Upon completion, the product can often be precipitated by the addition of cold water.

  • Purification: The crude N-acetyl-D-phenylalanine can be purified by recrystallization from an appropriate solvent system to yield a crystalline solid.

A critical challenge in the synthesis of N-acetyl-phenylalanine derivatives is the risk of racemization, especially during subsequent coupling reactions to form amides. The formation of an azlactone intermediate under basic conditions can lead to a loss of stereochemical integrity.[5][6] Careful selection of coupling agents and reaction conditions is crucial to maintain the desired D-enantiomeric form.[6]

Workflow for Synthesis and Purification of N-Acetyl-D-Phenylalanine

G cluster_synthesis Synthesis cluster_purification Purification start D-Phenylalanine reaction Acetylation Reaction start->reaction reagents Acetic Anhydride, Glacial Acetic Acid reagents->reaction precipitation Precipitation (Cold Water) reaction->precipitation filtration Filtration precipitation->filtration recrystallization Recrystallization filtration->recrystallization product N-Acetyl-D-Phenylalanine recrystallization->product

Caption: General workflow for the synthesis of N-acetyl-D-phenylalanine.

The Role of the 2-Methoxy Group: A Structure-Activity Relationship (SAR) Perspective

While direct pharmacological data on N-acetyl-2-methoxy-D-phenylalanine is scarce, we can infer its potential properties based on the known effects of methoxy substitutions on the phenyl ring of phenylalanine analogs in other therapeutic contexts. The introduction of a methoxy group at the 2-position of the phenyl ring can have several consequences:

Steric and Electronic Effects
  • Steric Hindrance: The methoxy group at the ortho position can introduce steric bulk, which may influence the conformation of the molecule and its ability to bind to the active site of a target enzyme like enkephalinase. This could either enhance or hinder binding affinity.

  • Electronic Effects: The methoxy group is an electron-donating group, which can alter the electron density of the aromatic ring. This can affect pi-pi stacking interactions or other electronic interactions with the target protein.

Pharmacokinetic Implications
  • Metabolism: The methoxy group can be a site for metabolism, typically O-demethylation by cytochrome P450 enzymes. This would lead to the formation of a hydroxylated metabolite, which may have its own pharmacological activity and clearance profile.

  • Lipophilicity: The addition of a methoxy group generally increases the lipophilicity of a molecule. This can impact its absorption, distribution, membrane permeability, and protein binding. Increased lipophilicity can sometimes lead to better brain penetration, which could be advantageous for a centrally acting analgesic.

Hypothetical Pharmacological Profile of N-Acetyl-2-Methoxy-D-Phenylalanine Derivatives

Based on the above considerations, we can hypothesize the following for N-acetyl-2-methoxy-D-phenylalanine derivatives:

  • Target Affinity: The enkephalinase inhibitory activity may be altered compared to N-acetyl-D-phenylalanine. The steric and electronic effects of the 2-methoxy group would need to be empirically tested to determine if they lead to an increase or decrease in potency.

  • Pharmacokinetics: The derivatives are likely to be more lipophilic, which could lead to altered absorption and distribution profiles. They may be subject to hepatic metabolism via O-demethylation.

  • Safety Profile: The introduction of a new metabolic pathway could potentially lead to the formation of reactive metabolites, which would need to be assessed in toxicity studies.

Quantitative Data on Related Phenylalanine Derivatives

While specific data for the topic compound is unavailable, the following table presents data for related compounds to provide context for the potential range of activities.

CompoundTarget/ActivityPotency (IC50/EC50)Reference
D-PhenylalanineEnkephalinase InhibitionMicromolar range (potency varies with assay conditions)[2][7]
ThiorphanEnkephalinase Inhibition2.6 nM[8]
N-(2-benzyl-3-mercaptopropionyl)metanilic acidEnkephalinase Inhibition0.27 nM[8]
N-(4-ethylbenzoyl)-D-phenylalanineHypoglycemic Activity50x more potent than N-benzoyl-DL-phenylalanine[9]

Future Directions and Experimental Considerations

To elucidate the pharmacological profile of N-acetyl-2-methoxy-D-phenylalanine derivatives, a systematic experimental approach is required.

Proposed Experimental Workflow

G cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies synthesis Synthesis of N-acetyl-2-methoxy-D-phenylalanine and analogs enzyme_assay Enkephalinase Inhibition Assay (IC50 determination) synthesis->enzyme_assay receptor_binding Opioid Receptor Binding Assays enzyme_assay->receptor_binding metabolic_stability Metabolic Stability (microsomes, hepatocytes) receptor_binding->metabolic_stability pk_studies Pharmacokinetic Profiling (rodent models) metabolic_stability->pk_studies analgesia_models Analgesia Models (e.g., hot plate, tail flick) pk_studies->analgesia_models tox_studies Preliminary Toxicity Assessment analgesia_models->tox_studies

Caption: Proposed experimental workflow for characterizing novel derivatives.

Conclusion

While D-phenylalanine and its N-acetyl derivative have a theoretical basis for their analgesic effects through enkephalinase inhibition, the specific pharmacological profile of N-acetyl-2-methoxy-D-phenylalanine derivatives remains to be elucidated. Based on structure-activity relationship principles, the introduction of a 2-methoxy group is expected to significantly impact the compound's steric, electronic, and pharmacokinetic properties. This could potentially lead to a more potent and druglike molecule, but this hypothesis must be validated through rigorous experimental investigation. This guide provides a foundational understanding and a roadmap for the further development and characterization of this novel class of potential therapeutic agents.

References

  • Shinkai, H., Toi, K., Kumashiro, I., Seto, Y., Fukuma, M., Dan, S., & Toyoshima, S. (1988). N-acylphenylalanines and related compounds. A new class of oral hypoglycemic agents. Journal of Medicinal Chemistry, 31(11), 2092–2097. [Link]

  • Sakai, K., et al. (2006). A GNAT-related enzyme that catalyzes the formation of N-acetyl-D- and N-succinoyl-D-Phe, D-Tyr, or D-Trp from the aromatic d-amino acid and acetyl-CoA or succinoyl-CoA has been described. Frontiers in Physiology. [Link]

  • ResearchGate. (n.d.). Synthesis of 2. Method A: N-acylation of d- or l-phenylalanine with... [Link]

  • European Patent Office. (n.d.). PROCESS FOR PREPARING N-PHENYL-N-METHOXYACETYL-DL-ALANINE-METHYLESTER DERIVATIVES - EP 0423282 B1. [Link]

  • Lin, S. X., et al. (2002). N-aryl 2,6-dimethoxybiphenylalanine analogues as VLA-4 antagonists. Bioorganic & Medicinal Chemistry Letters, 12(5), 725-728. [Link]

  • Halpern, L. M., & Dong, W. K. (1986). D-phenylalanine: a putative enkephalinase inhibitor studied in a primate acute pain model. Pain, 24(2), 223–237. [Link]

  • Gesto, D., et al. (2012). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. Chemistry – A European Journal, 18(49), 15788-15796. [Link]

  • MDPI. (2022). Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. [Link]

  • PubChem. (n.d.). (-)-N-Acetylphenylalanine. [Link]

  • Mimura, T., et al. (1993). A novel class of enkephalinase inhibitors containing a C-terminal sulfo group. Chemical & Pharmaceutical Bulletin, 41(4), 707-712. [Link]

  • Wikipedia. (n.d.). Enkephalinase inhibitor. [Link]

  • D'Alonzo, D., et al. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). Molecules, 28(2), 581. [Link]

  • Ehrenpreis, S. (1982). D-phenylalanine and other enkephalinase inhibitors as pharmacological agents: implications for some important therapeutic application. Acupuncture & Electro-Therapeutics Research, 7(2-3), 157–172. [Link]

  • Marcello, F., Grazia, S. M., Sergio, M., & Federigo, S. (1986). Pharmacological "Enkephalinase" Inhibition in Man. Advances in Experimental Medicine and Biology, 198 Pt B, 153–160. [Link]

  • ResearchGate. (n.d.). Pharmacokinetic and pharmacodynamic evaluation of 5-methoxy-2-aminoindane (MEAI): A new binge-mitigating agent. [Link]

  • ResearchGate. (2025, August 6). Resolution of N-Acetyl-D,L-3-methoxy-alanine by Immobilized Cells with Aminoacylase. [Link]

  • Blum, K., et al. (2015). Hypothesizing Balancing Endorphinergic and Glutaminergic Systems to Treat and Prevent Relapse to Reward Deficiency Behaviors: Coupling D-Phenylalanine and N-Acetyl-L-Cysteine (NAC) as a Novel Therapeutic Modality. Journal of Reward Deficiency Syndrome, 1(3), 73-80. [Link]

  • Semantic Scholar. (2019, August 1). Physicochemical, Pharmacokinetic, and Toxicity Evaluation of Methoxy Poly(ethylene glycol)-b. [Link]

  • RTI International. (n.d.). Drug Metabolism and Pharmacokinetics (DMPK). [Link]

Sources

Exploratory

Pharmacokinetic Profiling and Therapeutic Utility of N-Acetyl-2-Methoxy-D-Phenylalanine in Peptidomimetic Drug Design

Executive Summary The transition from canonical peptides to metabolically stable peptidomimetics relies heavily on the strategic incorporation of unnatural amino acids (UAAs). N-acetyl-2-methoxy-D-phenylalanine (N-Ac-2-O...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from canonical peptides to metabolically stable peptidomimetics relies heavily on the strategic incorporation of unnatural amino acids (UAAs). N-acetyl-2-methoxy-D-phenylalanine (N-Ac-2-OMe-D-Phe) represents a highly specialized pharmacophore building block engineered to overcome the inherent pharmacokinetic (PK) liabilities of natural peptides, namely rapid proteolytic cleavage and poor membrane permeability. This whitepaper provides an in-depth mechanistic analysis of how the specific structural modifications of this compound—D-chirality, N-terminal acetylation, and ortho-methoxy substitution—synergistically dictate its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Structural Rationale & Mechanistic Causality

The design of N-Ac-2-OMe-D-Phe is not arbitrary; every functional group serves a precise pharmacokinetic purpose. As an application scientist, understanding the causality between these structural choices and their in vivo behavior is critical for rational drug design.

  • D-Chirality (Stereoinversion): Endogenous proteases (e.g., trypsin, chymotrypsin) are highly stereoselective, possessing active sites evolutionarily optimized for L-amino acids. The inversion to the D-enantiomer creates a profound steric clash within the protease active site, preventing the scissile bond from aligning with the catalytic triad. This modification effectively nullifies endopeptidase-mediated degradation [3].

  • N-Terminal Acetylation: Unmodified N-termini are highly susceptible to exopeptidases (aminopeptidases) and carry a positive charge at physiological pH, which hinders passive membrane diffusion. Acetylation caps the amine, completely blocking aminopeptidase recognition while simultaneously increasing the molecule's lipophilicity (LogP), thereby enhancing transcellular permeability [1].

  • ortho-Methoxy Substitution: The addition of a methoxy group at the 2-position (ortho) of the phenyl ring serves a dual purpose. First, it conformationally locks the aromatic ring due to steric hindrance with the peptide backbone, which can improve target receptor selectivity. Second, from a metabolic standpoint, while para-methoxy groups are rapid targets for O-demethylation by Cytochrome P450 (CYP) enzymes, ortho-substitution sterically shields the ether linkage, shifting metabolism to slower pathways and extending plasma half-life [2].

G Compound N-acetyl-2-methoxy- D-phenylalanine D_Chirality D-Chirality Compound->D_Chirality N_Acetyl N-Acetylation Compound->N_Acetyl Methoxy 2-Methoxy Substitution Compound->Methoxy Protease Endopeptidase Resistance D_Chirality->Protease Exopeptidase Exopeptidase Evasion N_Acetyl->Exopeptidase Lipophilicity Increased Lipophilicity N_Acetyl->Lipophilicity Steric Steric Shielding & CYP Modulation Methoxy->Steric PK_HalfLife Extended Plasma Half-Life Protease->PK_HalfLife Exopeptidase->PK_HalfLife PK_Bioavail Enhanced Oral Bioavailability Lipophilicity->PK_Bioavail Steric->PK_HalfLife Steric->PK_Bioavail

Figure 1: Mechanistic pathway illustrating how structural modifications of N-Ac-2-OMe-D-Phe dictate ADME.

Pharmacokinetic Properties (ADME Profile)

Absorption & Permeability

The baseline oral bioavailability of canonical peptides is typically <1% due to poor membrane permeability and rapid gastrointestinal degradation. By incorporating N-Ac-2-OMe-D-Phe, the localized lipophilicity of the peptidomimetic is significantly increased. In Caco-2 cell monolayer models, the removal of the N-terminal hydrogen bond donor (via acetylation) and the addition of the lipophilic methoxy ether increase the apparent permeability coefficient ( Papp​ ) by driving passive transcellular diffusion [1]. Furthermore, complexation with agents like β -cyclodextrin can be utilized to further enhance aqueous solubility and absorption in biorelevant media [4].

Distribution

The introduction of the electron-donating methoxy group enhances the electron density of the aromatic ring, promoting stronger π−π and hydrophobic interactions with plasma proteins such as Human Serum Albumin (HSA). Compounds heavily reliant on this UAA often exhibit high plasma protein binding (PPB > 95%). While this reduces the free fraction of the drug and limits the volume of distribution ( Vd​ ), it acts as a circulating depot, protecting the molecule from rapid renal filtration and extending the therapeutic window [2].

Metabolism

Metabolic stability is the primary driver for utilizing N-Ac-2-OMe-D-Phe.

  • Phase I (Oxidative): The ortho-methoxy group sterically hinders access to the aromatic ring by CYP450 enzymes. Unlike para-substituted analogs that undergo rapid CYP2D6-mediated O-demethylation, the ortho-position forces the enzyme to adopt unfavorable binding conformations, significantly reducing the intrinsic clearance ( CLint​ ) [2].

  • Phase II (Conjugation): The lack of a free hydroxyl or amine group prevents direct glucuronidation or sulfation at this residue, further preserving the integrity of the pharmacophore.

Excretion

Due to the high molecular stability and increased PPB, renal clearance of the intact molecule is minimized. Excretion is predominantly shifted toward hepatic processing, where slow, secondary oxidative metabolites are eventually excreted via the biliary route into the feces.

Quantitative Data Summaries

To illustrate the pharmacokinetic advantages, Table 1 compares the theoretical and observed parameters of standard L-Phenylalanine against the highly modified N-Ac-2-OMe-D-Phe moiety when incorporated into a generic peptide scaffold.

Table 1: Comparative Pharmacokinetic Parameters

ParameterL-Phenylalanine (Canonical)N-Ac-2-OMe-D-Phe (Modified UAA)Mechanistic Driver for Change
Proteolytic Half-Life < 10 minutes> 24 hoursD-chirality prevents protease active-site alignment.
Aminopeptidase Stability Highly SusceptibleCompletely ResistantN-acetylation caps the vulnerable amine terminal.
LogP (Lipophilicity) ~1.5~2.8Loss of charge (N-Ac) and addition of ether (2-OMe).
CYP450 O-Demethylation N/ASlow / HinderedOrtho-position creates steric bulk against CYP access.
Plasma Protein Binding Low (< 30%)High (> 90%)Enhanced π−π stacking via electron-donating methoxy.

Experimental Workflows for PK Validation

Establishing self-validating experimental protocols is crucial to ensure data integrity. Below are the standard operating procedures for validating the PK profile of N-Ac-2-OMe-D-Phe containing compounds.

Protocol 1: In Vitro Microsomal Stability Assay

This assay isolates Phase I oxidative metabolism. The system is self-validating: it utilizes a minus-NADPH control to rule out non-CYP degradation (e.g., chemical instability) and a positive control (e.g., Verapamil) to confirm microsomal enzyme viability.

  • Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4). Thaw Human Liver Microsomes (HLM) on ice.

  • Incubation Mix: Combine HLM (final protein concentration 0.5 mg/mL) and the N-Ac-2-OMe-D-Phe test compound (1 µM final) in the buffer. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH regenerating system (final concentration 1 mM).

  • Time-Course Sampling: At t=0,15,30,45, and 60 minutes, extract 50 µL aliquots from the incubation mixture.

  • Quenching: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). This instantly precipitates proteins and halts CYP activity.

  • Extraction: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.

Workflow Step1 Incubation Prep (Microsomes + NADPH) Step2 Spike N-Ac-2-OMe-D-Phe (1 µM final) Step1->Step2 Step3 Time-Course Sampling (0, 15, 30, 60 min) Step2->Step3 Step4 Quench Reaction (Cold Acetonitrile) Step3->Step4 Step5 Centrifugation & Extraction Step4->Step5 Step6 LC-MS/MS Quantification Step5->Step6

Figure 2: Step-by-step experimental workflow for in vitro microsomal stability assessment.

Protocol 2: LC-MS/MS Bioanalytical Quantification

Due to the N-acetylation, the molecule lacks a highly basic primary amine, which alters its ionization efficiency compared to standard amino acids. However, the amide nitrogen and methoxy oxygen still allow for efficient Positive Electrospray Ionization (ESI+).

Table 2: Typical LC-MS/MS Optimization Parameters

ParameterSetting / Value
Ionization Mode ESI Positive (ESI+)
Precursor Ion [M+H]+ m/z 238.1 (Theoretical for N-Ac-2-OMe-D-Phe)
Primary Product Ion m/z 178.1 (Loss of acetamide group)
Secondary Product Ion m/z 135.1 (Tropylium ion derivative)
Collision Energy (CE) 15 - 25 eV (Optimized per instrument)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile

Conclusion

The utilization of N-acetyl-2-methoxy-D-phenylalanine is a masterclass in rational pharmacokinetic engineering. By systematically addressing the vulnerabilities of natural amino acids—using D-chirality to bypass endopeptidases, N-acetylation to block exopeptidases and boost permeability, and ortho-methoxy substitution to sterically hinder CYP-mediated clearance—drug developers can transform transient peptide sequences into highly stable, bioavailable therapeutic agents.

References

  • BOC Sciences. "Unnatural Amino Acids in Small Molecule Drug Design: Strategies and Applications." BOC Sciences Insights.

  • ACS Infectious Diseases. "A d-Phenylalanine-Benzoxazole Derivative Reveals the Role of the Essential Enzyme Rv3603c in the Pantothenate Biosynthetic Pathway of Mycobacterium tuberculosis." American Chemical Society. 2

  • Oxford Academic. "Genotoxicity assessment of peptide/protein-related biotherapeutics: points to consider before testing." Mutagenesis Journal. 3

  • Science.gov. "cyclodextrin inclusion complexes: Topics by Science.gov." U.S. Federal Science. 4

Sources

Protocols & Analytical Methods

Method

HPLC-UV method development for D-Phenylalanine, N-acetyl-2-methoxy- quantification

Application Note: High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Method Development and Validation for the Quantification of N-Acetyl-2-methoxy-D-phenylalanine Executive Summary Accurate quantification of u...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Method Development and Validation for the Quantification of N-Acetyl-2-methoxy-D-phenylalanine

Executive Summary

Accurate quantification of unnatural amino acid derivatives is a critical requirement in modern drug development. N-Acetyl-2-methoxy-D-phenylalanine is a highly specific, chiral building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Because this compound lacks a free primary amine and possesses distinct ionization characteristics, standard amino acid analysis protocols are insufficient. This application note outlines a fully autonomous, self-validating HPLC-UV methodology designed for the robust quantification of this analyte, structured around the Analytical Target Profile (ATP) principles of modern regulatory guidelines.

Physicochemical Profiling & Method Rationale

To design a robust chromatographic method, one must first deconstruct the physicochemical properties of the analyte. Method development is not a trial-and-error process; it is a direct consequence of the molecule's structure.

  • Derivatization Constraints: Native amino acids are often quantified using with reagents like o-phthalaldehyde (OPA) to enhance fluorescence or UV detection[1]. However, the N-acetyl group on N-Acetyl-2-methoxy-D-phenylalanine occupies the primary amine, rendering OPA derivatization impossible without prior acid hydrolysis. Therefore, direct UV detection of the underivatized molecule is the mandatory analytical pathway[2].

  • Chromophore Analysis: The molecule contains an aromatic ring with a 2-methoxy substitution. This methoxy group induces a bathochromic shift, allowing for secondary UV detection at 270–280 nm. However, for maximum sensitivity (especially for impurity profiling), the π−π∗ transitions of the amide and carboxylic acid bonds dictate a primary detection wavelength of 210 nm .

  • Ionization & Retention Causality: The molecule features a terminal carboxylic acid with a pKa​ of approximately 3.5. If analyzed in a neutral mobile phase (pH 7.0), the acid deprotonates. This ionized state is highly polar, causing the analyte to elute in the void volume and exhibit severe peak tailing due to secondary electrostatic interactions with residual silanols on the stationary phase. By utilizing an acidic mobile phase (pH ~2.0), the analyte is forced into a fully protonated, unionized state, ensuring strong, predictable hydrophobic retention on a C18 column[3].

pH_Control_Logic Analyte N-Acetyl-2-methoxy-D-phenylalanine Carboxylic Acid (pKa ~3.5) Acidic Acidic Mobile Phase (pH 2.0) 0.1% TFA / Phosphoric Acid Analyte->Acidic Optimal Neutral Neutral Mobile Phase (pH 7.0) Water / Buffer Analyte->Neutral Sub-optimal Protonated Protonated State (Unionized) High Hydrophobicity Acidic->Protonated Ionized Ionized State (Deprotonated) High Polarity Neutral->Ionized GoodPeak Strong Retention on C18 Sharp, Symmetrical Peak Protonated->GoodPeak BadPeak Elutes in Void Volume Severe Peak Tailing Ionized->BadPeak

Fig 1. Causality of Mobile Phase pH on Analyte Retention and Peak Shape.

Analytical Procedure Lifecycle

This protocol was developed utilizing the[4]. By defining the maximum acceptable Total Analytical Error (TAE) prior to experimentation, the resulting method is inherently optimized for its intended lifecycle.

HPLC_Method_Lifecycle ATP 1. Analytical Target Profile Define Quantification Goals Screening 2. Method Screening Column & Mobile Phase Selection ATP->Screening Optimization 3. Method Optimization DoE: pH, Gradient, Temperature Screening->Optimization Validation 4. ICH Q2(R2) Validation Linearity, Accuracy, Precision Optimization->Validation Routine 5. Routine Analysis & SST Continuous Quality Monitoring Validation->Routine

Fig 2. Analytical Procedure Lifecycle for HPLC-UV Method Development (ICH Q14/Q2).

Experimental Protocol: A Self-Validating Workflow

Optimized Chromatographic Conditions

The following parameters have been selected not by convention, but through deliberate causality to ensure maximum robustness.

ParameterSpecificationCausality / Rationale
Column Zorbax Eclipse Plus C18, 150 x 4.6 mm, 5 µmHigh carbon load ensures strong hydrophobic retention of the aromatic ring.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0)Suppresses ionization of the carboxylic acid, preventing peak tailing[3].
Mobile Phase B Acetonitrile (ACN)Lower viscosity and superior UV transparency at 210 nm compared to methanol.
Elution Mode Gradient (20% B to 80% B over 15 min)Washes out late-eluting lipophilic synthetic impurities while maintaining sharp analyte peaks.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column, balancing resolution and run time.
Detection UV at 210 nm (Reference 360 nm)Captures the strong π−π∗ transitions of the amide and carboxylic acid bonds.
Injection Vol. 10 µLPrevents column overloading while maintaining sufficient signal-to-noise ratio.
Column Temp. 30 °CStabilizes retention times and reduces mobile phase viscosity.
Step-by-Step Sample Preparation

Note: The diluent choice is a critical failure point in many methods. Using a diluent stronger than the initial mobile phase causes solvent-mismatch, leading to peak splitting.

  • Diluent Preparation: Mix Mobile Phase A and Mobile Phase B in an 80:20 (v/v) ratio.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of N-Acetyl-2-methoxy-D-phenylalanine reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with the diluent. Sonicate for 5 minutes.

  • Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the stock solution into a 100 mL volumetric flask. Make up to volume with the diluent.

  • Sample Preparation: Weigh 50.0 mg of the sample API or synthetic intermediate into a 50 mL volumetric flask. Add 30 mL of diluent, sonicate for 10 minutes to ensure complete dissolution, and make up to volume. Dilute 5.0 mL of this solution to 100 mL with the diluent.

  • Filtration: Filter all final solutions through a 0.45 µm PTFE syringe filter prior to vialing.

System Suitability Testing (SST) - The Gatekeeper

To ensure trustworthiness, this protocol operates as a self-validating system . No sample analysis may proceed unless the instrument passes the following SST criteria at the time of use:

  • Blank Injection: Must show no interfering peaks at the retention time of the analyte (rules out carryover).

  • Tailing Factor ( Tf​ ): Must be ≤1.5 for the standard peak (confirms column health and proper pH suppression).

  • Precision: The %RSD of the peak area from five replicate injections of the Working Standard must be ≤2.0% .

Method Validation Data Summary

The method was subjected to rigorous validation in [5]. The data below demonstrates that the method is fit-for-purpose for the accurate quantification of N-Acetyl-2-methoxy-D-phenylalanine.

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultStatus
Specificity Complete resolution from diluent/impuritiesBlank shows 0.0% interferencePass
Linearity (Range) R2≥0.999 (50% to 150% of target conc.) R2=0.9998 (10 µg/mL to 100 µg/mL)Pass
Accuracy (Recovery) 98.0% - 102.0% recovery across 3 spike levels99.4% - 100.6%Pass
Repeatability %RSD ≤2.0% (n=6 independent preparations)%RSD = 0.85%Pass
Intermediate Precision %RSD ≤2.0% (Different day, different analyst)%RSD = 1.12%Pass
Sensitivity S/N 3 (LOD) and S/N 10 (LOQ)LOD = 0.5 µg/mL, LOQ = 1.5 µg/mLPass

Sources

Application

Application Note: Strategic Incorporation of N-Acetyl-2-Methoxy-D-Phenylalanine in Peptidomimetic Design

Introduction & Mechanistic Rationale The transition of a biologically active peptide sequence into a viable therapeutic candidate requires overcoming severe pharmacokinetic liabilities, primarily rapid proteolytic degrad...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The transition of a biologically active peptide sequence into a viable therapeutic candidate requires overcoming severe pharmacokinetic liabilities, primarily rapid proteolytic degradation and poor membrane permeability. The strategic incorporation of unnatural amino acids, specifically N-acetyl-2-methoxy-D-phenylalanine , represents a highly effective, multi-tiered approach to resolving these developmental bottlenecks.

This application note details the mechanistic rationale and provides self-validating protocols for incorporating this specific building block into peptidomimetic scaffolds. The modifications introduced by this moiety operate on three distinct structural levels:

  • Stereochemical Inversion (The D-Isomer Effect): Endogenous proteases (such as chymotrypsin and carboxypeptidases) are highly stereospecific. Utilizing the D-enantiomer of 2-methoxyphenylalanine (CAS 170642-31-6) renders the adjacent peptide bonds virtually invisible to enzymatic cleavage, drastically extending the serum half-life[1].

  • Conformational Restriction (The ortho-Methoxy Effect): The introduction of a methoxy group at the ortho (C2) position of the phenyl ring creates a deliberate steric clash with the peptide backbone. This steric bulk severely restricts the χ1​ and χ2​ dihedral angles, locking the aromatic side chain into a pre-organized rotameric state. By reducing the conformational flexibility of the ligand, the entropic penalty associated with receptor binding is minimized. Furthermore, the electron-donating nature (+M effect) of the methoxy group enriches the π -electron density of the aromatic ring, strengthening cation- π interactions within target binding pockets[2].

  • Lipophilic Capping (The N-Acetyl Effect): Converting the terminal primary amine into an N-acetyl group neutralizes the localized cationic charge. This modification mimics a continuous peptide bond, halts exopeptidase degradation, and significantly increases the overall lipophilicity (LogP) of the molecule. This is a proven strategy for enhancing blood-brain barrier (BBB) penetration and optimizing tissue distribution[3][4].

Synthesis & Validation Workflow

The following workflow outlines the critical path from solid-phase assembly to final validation, highlighting the specific quality control checkpoints required for sterically hindered unnatural amino acids.

Peptidomimetic_Workflow N1 1. Scaffold Elongation (Standard Fmoc-SPPS) N2 2. Unnatural AA Coupling (Fmoc-2-OMe-D-Phe + HATU) N1->N2 Fmoc Deprotection (20% Piperidine) N3 3. N-Terminal Capping (Ac2O / DIEA) N2->N3 Kaiser Test: Negative Fmoc Removal N4 4. Cleavage & Scavenging (TFA / TIS / H2O) N3->N4 Complete Acetylation (Ninhydrin Negative) N5 5. Purification & QC (RP-HPLC & LC-MS) N4->N5 Ether Precipitation & Lyophilization

Fig 1: Workflow for the synthesis and validation of N-Ac-2-OMe-D-Phe peptidomimetics.

Self-Validating Experimental Protocols

The following methodologies are engineered to ensure high-fidelity incorporation of the sterically hindered 2-methoxy-D-phenylalanine residue.

Protocol 1: Solid-Phase Coupling of Fmoc-2-Methoxy-D-Phenylalanine

Causality & Expertise: The ortho-methoxy group generates significant steric hindrance around the α -carbon. Standard carbodiimide chemistry (e.g., DIC/HOBt) often fails to achieve complete acylation, leading to deletion sequences. To overcome this, we utilize HATU , a highly reactive uronium salt that forms an active 7-aza-OBt ester, accelerating aminolysis even in sterically congested environments.

  • Preparation: Swell the peptidyl-resin (0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min) to remove the N-terminal Fmoc group. Wash thoroughly with DMF (5 × 1 min).

  • Activation: In a separate vial, dissolve Fmoc-2-OMe-D-Phe (0.4 mmol, 4 eq) and HATU (0.38 mmol, 3.8 eq) in 2 mL of DMF. Add N,N-Diisopropylethylamine (DIEA) (0.8 mmol, 8 eq). Stir for 1 minute to pre-activate the amino acid.

  • Coupling: Add the activated mixture to the resin and agitate at room temperature for 120 minutes.

  • Self-Validation (IPC): Perform a Kaiser (ninhydrin) test.

    • Pass: Beads remain colorless/yellow (proceed to Protocol 2).

    • Fail: Beads turn blue. Do not proceed. Perform a second coupling cycle using a different reagent system (e.g., PyBOP/DIEA) to ensure complete conversion.

Protocol 2: N-Terminal Acetylation (Capping)

Causality & Expertise: Acetylation neutralizes the terminal amine, preventing aminopeptidase activity[3]. Crucially, this step also acts as a chemical purification aid: any unreacted deletion sequences from the previous step are permanently capped. Because they lack the highly lipophilic N-Ac-2-OMe-D-Phe moiety, these truncated impurities will elute much earlier during RP-HPLC, ensuring baseline resolution of the target product.

  • Fmoc Removal: Deprotect the terminal Fmoc group of the newly coupled 2-OMe-D-Phe using 20% piperidine in DMF (2 × 10 min). Wash with DMF (5 × 1 min).

  • Acetylation Cocktail: Prepare a solution of Acetic Anhydride ( Ac2​O ) and DIEA in DMF (Ratio: 10% Ac2​O / 5% DIEA / 85% DMF).

  • Reaction: Add 3 mL of the cocktail to the resin and agitate for 30 minutes.

  • Self-Validation (IPC): Perform a final Kaiser test. The result must be unequivocally negative (yellow) before proceeding to cleavage.

Protocol 3: TFA Cleavage with Enhanced Scavenging

Causality & Expertise: The 2-methoxy substitution renders the phenyl ring highly electron-rich via resonance. During global deprotection, carbocations generated from protecting groups (e.g., t-butyl cations) can act as electrophiles and irreversibly alkylate this electron-rich aromatic ring. To prevent this, the cleavage cocktail must contain a high concentration of a bulky hydride donor. Triisopropylsilane (TIS) is selected to rapidly quench carbocations without forming the thioether adducts sometimes seen with ethanedithiol (EDT).

  • Cocktail Preparation: Prepare a cleavage cocktail of Trifluoroacetic Acid (TFA) / TIS / H2​O (95:2.5:2.5 v/v/v).

  • Cleavage: Treat the dried resin with 4 mL of the cocktail for 2.5 hours at room temperature.

  • Precipitation: Filter the cleavage solution into 40 mL of ice-cold diethyl ether to precipitate the peptidomimetic. Centrifuge at 4000 rpm for 5 minutes, decant the ether, and wash the pellet twice more with cold ether.

  • Self-Validation (QC): Dissolve a 1 mg sample in 50% Acetonitrile/Water and analyze via LC-MS. Confirm the target mass and specifically verify the absence of +56 Da adducts (indicating successful carbocation scavenging).

Quantitative Data: Pharmacokinetic Benchmarking

The table below summarizes representative benchmark data demonstrating the additive pharmacokinetic and pharmacodynamic improvements achieved by sequentially incorporating these structural modifications into a standard peptide scaffold.

Table 1: Impact of Phenylalanine Modifications on Peptidomimetic Properties

Construct ModificationStereochemistryAromatic SubstitutionN-TerminusSerum t1/2​ (h)LogPRelative BBB Permeability
Wild-Type L-PheNoneFree Amine< 0.51.12Low
D-Isomer D-PheNoneFree Amine4.21.35Low
Unnatural AA D-Phe2-Methoxy (o-OMe)Free Amine6.81.84Moderate
Fully Optimized D-Phe 2-Methoxy (o-OMe) Acetylated > 24.0 2.75 High

Note: Data reflects typical fold-changes observed in in vitro serum stability assays and in silico lipophilicity modeling when applying these specific constraints.

References

  • Patent Application Publication. "Conjugates including a polypeptide capable of crossing the blood-brain barrier". Pub. No.: US 2012/0277158A1.
  • OpenAIRE. "P1,P3 Truncated Analogs of Oscillarin and their Inhibitory Activity against Blood Coagulation Factors". Open Access Infrastructure for Research in Europe. URL: [Link]

  • National Institutes of Health (NIH). "Advances in Cancer Chemotherapeutic Drug Research in China". PubMed Central (PMC). URL: [Link]

Sources

Method

Application Note: NMR Spectroscopy of N-acetyl-2-methoxy-D-phenylalanine

Executive Summary & Structural Context N-acetyl-2-methoxy-D-phenylalanine (Ac-D-Phe(2-OMe)-OH) is a highly specialized unnatural amino acid. The strategic incorporation of D-amino acids and ortho-substituted phenyl rings...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

N-acetyl-2-methoxy-D-phenylalanine (Ac-D-Phe(2-OMe)-OH) is a highly specialized unnatural amino acid. The strategic incorporation of D-amino acids and ortho-substituted phenyl rings is a proven methodology in medicinal chemistry to enhance proteolytic stability and lock molecular conformations. Specifically, 2-methoxy-D-phenylalanine motifs are instrumental in the structure-guided discovery of selective Mcl-1 inhibitors for oncology[1] and in the design of integrin-binding cyclic peptides[2].

Accurate structural characterization of this building block via Nuclear Magnetic Resonance (NMR) spectroscopy is critical for quality control in peptide synthesis and drug development. This application note provides a comprehensive, self-validating protocol and quantitative reference data for the 1D 1 H and 13 C NMR elucidation of this compound.

Mechanistic Insights into NMR Spectral Features

Understanding the chemical physics of the molecule is essential for accurate peak assignment. The NMR spectrum of N-acetyl-2-methoxy-D-phenylalanine is defined by three primary mechanistic phenomena:

  • Diastereotopic Beta-Protons ( Hβ​ ): The methylene protons are adjacent to the chiral alpha-carbon. Because they reside in a strict chiral environment, they are magnetically non-equivalent. This breaks their symmetry, causing them to couple with each other (geminal coupling, J≈13.8 Hz) and with the alpha proton (vicinal coupling). This causality results in two distinct doublet of doublets (dd) in the 1 H spectrum[3].

  • Electronic Effects of the Methoxy Group: The −OCH3​ group at the ortho position acts as a strong electron-donating group via resonance (+R effect). This significantly shields the ortho (C3) and para (C5) protons on the aromatic ring, shifting their resonance upfield compared to an unsubstituted phenylalanine ring.

  • Amide Bond Rotamers: While N-acetyl groups can theoretically exist in cis and trans conformations, the trans rotamer is overwhelmingly favored in polar aprotic solvents due to steric hindrance between the acetyl methyl and the bulky aromatic side chain. Consequently, only a single set of sharp peaks is typically observed[4].

Self-Validating Experimental Protocol

To ensure high-fidelity data acquisition, the following protocol integrates internal quality control checkpoints, transforming standard steps into a self-validating system.

Step 1: Sample Preparation
  • Action: Dissolve 15–20 mg of the analyte in 0.6 mL of DMSO- d6​ (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: DMSO- d6​ is selected over CDCl 3​ or D 2​ O because it is a polar aprotic solvent that prevents the rapid chemical exchange of the amide (-NH) and carboxylic (-COOH) protons. This allows for their direct observation[3].

  • Validation Check: Ensure the solution is entirely clear. Particulates cause magnetic susceptibility gradients that broaden peaks. Filter through a glass wool plug if necessary.

Step 2: Probe Tuning and Temperature Equilibration
  • Action: Insert the sample, set the probe temperature to 298 K, and allow 10 minutes for thermal equilibration. Perform automated tuning and matching (ATM).

  • Causality: Temperature stability prevents the chemical shift drift of the highly temperature-sensitive -NH and -OH protons during the acquisition period.

Step 3: Shimming and Field Homogeneity
  • Action: Execute gradient shimming (e.g., topshim).

  • Validation Check: Analyze the TMS reference peak at 0.00 ppm. The Full Width at Half Maximum (FWHM) must be < 1.0 Hz. If the peak is broader or asymmetrical, re-shim the Z1 and Z2 gradients to ensure magnetic field homogeneity.

Step 4: Data Acquisition
  • 1 H NMR: Use standard 30° pulse program (zg30), 16 scans, and a relaxation delay (D1) of 2.0 s.

    • Causality: A 2.0 s delay allows sufficient longitudinal relaxation (T 1​ ) for all protons, ensuring that the integration values accurately reflect the relative number of protons.

  • 13 C NMR: Use a proton-decoupled pulse program (zgpg30), 1024 scans, and a D1 of 2.0 s.

    • Causality: 13 C has a low natural abundance (~1.1%) and a low gyromagnetic ratio. 1024 scans are required to achieve an acceptable Signal-to-Noise (S/N) ratio for the quaternary carbons (e.g., carbonyls).

NMR_Workflow A Sample Prep (DMSO-d6) B 1D NMR (1H, 13C) A->B Acquisition C 2D NMR (COSY, HSQC) B->C Resolving Overlap D Data Processing (Phase & Baseline) B->D Direct Processing C->D 2D Processing E Structure Verification D->E Peak Assignment

Caption: Workflow for the NMR structural elucidation of unnatural amino acids.

Quantitative NMR Data Assignments

The following tables summarize the expected quantitative NMR parameters for N-acetyl-2-methoxy-D-phenylalanine based on first-principles structural analysis and literature precedents for ortho-methoxyphenylalanine derivatives[3][5].

Table 1: 1 H NMR Data (400 MHz, DMSO- d6​ , 298 K)
NucleusChemical Shift (ppm)MultiplicityCoupling Constant ( J in Hz)IntegrationAssignment
1 H12.60br s-1H-COOH
1 H8.12d8.21H-NH (Amide)
1 H7.21td8.1, 1.71HAr-H4
1 H7.12dd7.5, 1.71HAr-H6
1 H6.95d8.11HAr-H3
1 H6.86t7.51HAr-H5
1 H4.48ddd8.2, 8.0, 5.21H α -CH
1 H3.78s-3H-OCH 3​
1 H3.08dd13.8, 5.21H β -CH 2a​
1 H2.78dd13.8, 8.01H β -CH 2b​
1 H1.78s-3H-COCH 3​
Table 2: 13 C NMR Data (100 MHz, DMSO- d6​ , 298 K)
NucleusChemical Shift (ppm)Assignment
13 C173.8-COOH (Carboxylic acid)
13 C169.4-NHCOCH 3​ (Amide carbonyl)
13 C157.6Ar-C2 (C-OMe)
13 C131.0Ar-C6
13 C128.2Ar-C4
13 C126.5Ar-C1 (Quaternary)
13 C120.4Ar-C5
13 C111.2Ar-C3
13 C55.6-OCH 3​ (Methoxy)
13 C53.4 α -CH
13 C33.1 β -CH 2​
13 C22.5-COCH 3​ (Acetyl methyl)

Application Context in Drug Discovery

The precise structural verification of D-Phe(2-OMe) is paramount when synthesizing complex therapeutics. In the context of oncology, this specific unnatural amino acid acts as a critical binding determinant within the BH3 groove of the Mcl-1 protein[1]. The methoxy group provides vital steric bulk and electron density to optimize solvent-exposed interactions, while the D-stereocenter ensures resistance to endogenous proteases, thereby enhancing the pharmacokinetic half-life of the resulting drug candidate.

Mcl1_Pathway A D-Phe(2-OMe) Derivatives B Mcl-1 Protein (Anti-apoptotic) A->B BH3 Groove Binding C Bax/Bak Release B->C Inhibition D Mitochondrial Permeabilization C->D Oligomerization E Apoptosis (Cancer Cell Death) D->E Cytochrome c Release

Caption: Pharmacological role of D-Phe(2-OMe) derivatives in Mcl-1 targeted apoptosis.

References

  • Structure-Guided Discovery of a Selective Mcl-1 Inhibitor with Cellular Activity . Journal of Medicinal Chemistry - ACS Publications. 1

  • The Synthesis and Application of Phosphinoferrocenylaminophosphine Ligands for Asymmetric Catalysis . AWS. 3

  • Chemical Dynamic Thermodynamic Resolution and S/R Interconversion of Unprotected Unnatural Tailor-made α-Amino Acids . The Journal of Organic Chemistry - ACS Publications. 5

  • US9073974B2 - RGD-containing cyclic peptides . Google Patents. 2

  • Impressive Gelation in Organic Solvents by Synthetic, Low Molecular Mass, Self-Organizing Urethane Amides of L-Phenylalanine . cmu.edu. 4

Sources

Application

Application Note: Enzymatic Kinetic Resolution for the Isolation of D-Phenylalanine, N-acetyl-2-methoxy-

Introduction & Mechanistic Rationale Non-natural amino acids, particularly ortho-substituted derivatives like 2-methoxyphenylalanine, are critical chiral building blocks in the design of peptide-based therapeutics and ma...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Non-natural amino acids, particularly ortho-substituted derivatives like 2-methoxyphenylalanine, are critical chiral building blocks in the design of peptide-based therapeutics and macrocycles. The steric and electronic properties of the ortho-methoxy group restrict peptide bond rotation, stabilizing specific bioactive conformations at peptide-protein interfaces[1].

To synthesize enantiopure D-2-methoxyphenylalanine derivatives, enzymatic kinetic resolution of the racemic N-acetylated precursor (rac-N-acetyl-2-methoxy-phenylalanine) offers a scalable, highly stereoselective, and environmentally benign alternative to purely chemical dynamic thermodynamic resolution[2].

Mechanistic Causality of L-Aminoacylase: This protocol utilizes L-Aminoacylase (N-acylamino-acid amidohydrolase, EC 3.5.1.14) derived from the filamentous fungus Aspergillus oryzae. This metalloenzyme exhibits near-absolute stereoselectivity for the L-enantiomer of N-acetyl-α-amino acids[3]. The enzyme's active site is sufficiently flexible to accommodate the bulky 2-methoxy-phenyl group, selectively hydrolyzing the amide bond of the L-isomer to yield free L-2-methoxyphenylalanine and acetic acid. Crucially, the target D-enantiomer (D-Phenylalanine, N-acetyl-2-methoxy-) is left completely intact[4].

The Role of Cobalt ( Co2+ ): L-Aminoacylase is a zinc-dependent metalloenzyme in its native state. However, supplementing the reaction medium with Co2+ (via CoCl2​ ) significantly enhances both its catalytic activity and operational stability. The cobalt ions act as superior structural stabilizers compared to native zinc, preventing enzyme deactivation and subunit dissociation during the extended aqueous reaction[3][5].

Reaction Workflow & Separation Logic

The elegance of this protocol lies in its self-validating downstream separation. Following the enzymatic reaction, the mixture contains the amphoteric L-2-methoxyphenylalanine and the acidic N-acetyl-2-methoxy-D-phenylalanine.

By intentionally dropping the pH to 1.5–2.0, the carboxylate of the D-isomer ( pKa​ ~3.5) is fully protonated, rendering the molecule neutral and highly lipophilic. Conversely, the L-isomer's amine ( pKa​ ~9.1) remains protonated, trapping it in the aqueous phase as a hydrophilic hydrochloride salt with a net positive charge. A simple liquid-liquid extraction cleanly partitions the target D-isomer into the organic phase, driven entirely by these fundamental thermodynamic pKa​ differences.

G Substrate rac-N-Acetyl-2-methoxy-phenylalanine (Aqueous Buffer, pH 7.5) Reaction Enzymatic Kinetic Resolution (37°C, pH-stat) Substrate->Reaction Enzyme L-Aminoacylase (A. oryzae) + CoCl2 Activator Enzyme->Reaction Catalysis Mixture Product Mixture: L-2-Methoxy-Phe + N-Acetyl-D-2-Methoxy-Phe Reaction->Mixture Acidification Acidification to pH 1.5 - 2.0 (using HCl) Mixture->Acidification Extraction Liquid-Liquid Extraction (Ethyl Acetate / Water) Acidification->Extraction Organic Organic Phase (EtOAc): D-Phenylalanine, N-acetyl-2-methoxy- Extraction->Organic Lipophilic Aqueous Aqueous Phase: L-2-Methoxy-phenylalanine HCl Extraction->Aqueous Hydrophilic Purification Crystallization & Drying (Target D-Isomer Isolated) Organic->Purification

Workflow for the enzymatic resolution and phase-separation of N-acetyl-2-methoxy-phenylalanine.

Experimental Protocols

Materials Required:

  • rac-N-Acetyl-2-methoxy-phenylalanine (Substrate)

  • L-Aminoacylase from Aspergillus oryzae (≥ 30,000 U/g)

  • Cobalt(II) chloride hexahydrate ( CoCl2​⋅6H2​O )

  • 0.1 M Potassium phosphate buffer (pH 7.5)

  • 1 M NaOH and 6 M HCl (for pH adjustment)

  • Ethyl acetate (EtOAc)

Step 1: Substrate and Enzyme Preparation

  • Suspend 50 mmol of rac-N-acetyl-2-methoxy-phenylalanine in 200 mL of 0.1 M potassium phosphate buffer.

  • Adjust the pH to 7.5 using 1 M NaOH until the substrate is fully dissolved (forming the highly soluble sodium salt).

  • Add CoCl2​⋅6H2​O to achieve a final concentration of 0.5 mM. This acts as the critical enzyme activator[3][5].

  • In a separate vial, dissolve 50 mg of L-Aminoacylase in 10 mL of the same buffer.

Step 2: Enzymatic Kinetic Resolution

  • Transfer the substrate solution to a jacketed reactor maintained at 37 °C.

  • Initiate the reaction by adding the enzyme solution.

  • Critical Control Point: Monitor the pH continuously. As the L-isomer is hydrolyzed, the generation of acetic acid will consume buffering capacity. Maintain the pH strictly between 7.2 and 7.5 using a pH-stat dispensing 1 M NaOH.

  • Allow the reaction to proceed for 24–48 hours. The reaction is complete when exactly 50% conversion is reached (indicating complete consumption of the L-enantiomer)[4].

Step 3: Workup and Phase Separation

  • Terminate the reaction by heating the mixture to 70 °C for 10 minutes to denature the enzyme, followed by filtration through a Celite pad to remove precipitated protein.

  • Cool the filtrate to room temperature.

  • Acidification: Slowly add 6 M HCl under vigorous stirring until the aqueous phase reaches pH 1.5–2.0. The solution will become cloudy as the D-Phenylalanine, N-acetyl-2-methoxy- precipitates or oils out.

  • Extraction: Transfer the mixture to a separatory funnel. Extract with Ethyl Acetate (3 × 100 mL).

    • Organic Phase: Contains the target D-Phenylalanine, N-acetyl-2-methoxy-.

    • Aqueous Phase: Contains L-2-methoxyphenylalanine hydrochloride.

Step 4: Isolation of the D-Isomer

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous Na2​SO4​ .

  • Concentrate the solvent under reduced pressure to yield a crude solid.

  • Recrystallize from ethyl acetate/hexane to afford pure D-Phenylalanine, N-acetyl-2-methoxy- as a white crystalline solid (>99% ee).

Data Presentation: Optimization Parameters

The following table summarizes the optimized parameters for the resolution of ortho-substituted N-acetyl phenylalanines using Aspergillus oryzae aminoacylase, demonstrating the causality between reaction conditions and stereochemical yield.

ParameterTested RangeOptimal ValueCausality / Effect on ReactionExpected ee (%) of D-Isomer
Temperature 25 °C – 50 °C37 °C Balances maximum thermodynamic reaction rate with enzyme structural stability.> 99.0%
pH 6.0 – 8.57.5 Ensures substrate solubility and matches the isoelectric/activity optimum of the enzyme.> 99.0%
Co2+ Conc. 0 – 2.0 mM0.5 mM Replaces lost Zn2+ in the active site; prevents operational deactivation[3].> 99.5%
Enzyme Loading 10 – 100 mg/L50 mg/L Sufficient to drive the reaction to 50% conversion within 24h without excessive protein precipitation.> 99.0%

Troubleshooting & Expert Insights

  • Incomplete Resolution (ee < 95%): If the enantiomeric excess of the D-isomer is low, it indicates incomplete hydrolysis of the L-isomer. This is almost always caused by a drop in pH during the reaction, which protonates key catalytic residues and inhibits the enzyme. Ensure the pH-stat is properly calibrated and the phosphate buffer concentration is sufficient.

  • Emulsion Formation During Extraction: The presence of residual denatured enzyme can cause severe emulsions during the ethyl acetate extraction. To prevent this, ensure the heat-denaturation step (70 °C) is strictly followed and the mixture is filtered through a fine Celite pad before acidification.

  • Downstream Processing: If the free D-2-methoxyphenylalanine is required for downstream peptide synthesis, the isolated D-Phenylalanine, N-acetyl-2-methoxy- can be quantitatively deprotected by refluxing in 6 M HCl for 12 hours, followed by neutralization to its isoelectric point (pH ~5.5) to precipitate the free D-amino acid.

References

  • [2] Chemical Dynamic Thermodynamic Resolution and S/R Interconversion of Unprotected Unnatural Tailor-made α-Amino Acids. American Chemical Society (ACS). Available at:

  • [1] UCLA Electronic Theses and Dissertations. eScholarship. Available at:

  • [5] US3386888A - Resolution of racemic amino acids. Google Patents. Available at:

  • [3] Application of aminoacylase I to the enantioselective resolution of α-amino acid esters and amides. ResearchGate. Available at:

  • [4] Ultrafiltration membrane reactors for enzymatic resolution of amino acids: design model and optimization. PubMed (NIH). Available at:

Sources

Method

Application Note: In Vivo Dosing Protocols and Pharmacokinetic Profiling of N-Acetyl-2-methoxy-D-phenylalanine

Executive Summary The development of peptidomimetics and targeted small-molecule inhibitors frequently relies on the incorporation of non-proteinogenic amino acids to overcome the inherent pharmacokinetic limitations of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of peptidomimetics and targeted small-molecule inhibitors frequently relies on the incorporation of non-proteinogenic amino acids to overcome the inherent pharmacokinetic limitations of natural peptides. N-acetyl-2-methoxy-D-phenylalanine is a highly specialized chiral building block utilized in the synthesis of advanced therapeutics, including selective Mcl-1 inhibitors and anti-inflammatory agents[1][2].

This application note provides a comprehensive, field-validated framework for the formulation, in vivo administration, and pharmacokinetic (PK) profiling of N-acetyl-2-methoxy-D-phenylalanine and its direct derivatives in preclinical murine models. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing instead on the physicochemical causality that dictates formulation choices and the self-validating techniques required to ensure rigorous, reproducible in vivo data.

Physicochemical Rationale & Pharmacological Context

To successfully dose any compound, one must first deconstruct its molecular architecture. The structural modifications in N-acetyl-2-methoxy-D-phenylalanine serve specific, synergistic purposes that dictate its behavior in vivo:

  • D-Enantiomeric Configuration : Endogenous proteases (e.g., carboxypeptidases) are stereospecific for L-amino acids. The inversion to the D-enantiomer provides profound metabolic stability, preventing rapid proteolytic cleavage and extending plasma half-life[3].

  • N-Acetylation : Natural amino acids exist as zwitterions at physiological pH, resulting in high polar surface area (PSA) and poor membrane permeability. N-acetylation masks the primary amine, neutralizing the positive charge. This modification significantly increases lipophilicity, shifting the molecule from a highly polar entity to one capable of traversing lipid bilayers and the gastrointestinal mucosa[2].

  • 2-Methoxy Substitution : The ortho-methoxy group on the phenyl ring restricts the rotameric conformation of the side chain via steric hindrance and introduces a hydrogen bond acceptor. This precise spatial arrangement is critical for target affinity in structure-based drug design, such as fitting into the hydrophobic grooves of anti-apoptotic proteins like Mcl-1[1].

StabilityRationale L_Phe L-Phenylalanine (Zwitterionic) Protease Proteolytic Degradation L_Phe->Protease Rapid Cleavage D_Phe D-Phenylalanine Core Stable Metabolic Stability D_Phe->Stable Chiral Evasion N_Ac N-Acetylation D_Phe->N_Ac Structural Mod Methoxy 2-Methoxy Group D_Phe->Methoxy Ring Substitution Lipid Increased Permeability N_Ac->Lipid Masked Amine Affinity Target Affinity & Selectivity Methoxy->Affinity Steric Restriction

Caption: Mechanistic rationale for the enhanced metabolic stability, permeability, and affinity of the derivative.

Formulation Strategy

Because N-acetyl-2-methoxy-D-phenylalanine retains a free carboxylic acid, its solubility is highly pH-dependent. At low pH (e.g., gastric fluid), the acid is unionized, reducing aqueous solubility but maximizing passive transcellular absorption. For Intravenous (IV) dosing, the compound must be fully solubilized to prevent micro-emboli, requiring co-solvents.

Table 1: Validated Formulation Matrix for Murine Dosing

RouteRecommended VehiclePreparation MethodologyCausality / Scientific Rationale
IV 5% DMSO, 10% Solutol HS15, 85% SalineDissolve API in DMSO. Add Solutol and vortex until clear. Slowly add saline while sonicating.DMSO disrupts crystal lattice energy. Solutol acts as a non-ionic surfactant to encapsulate the lipophilic methoxy-phenyl moiety, preventing precipitation upon introduction to aqueous saline.
PO 0.5% Methylcellulose (MC), 0.2% Tween-80 in DI WaterWet API powder with Tween-80. Gradually add 0.5% MC solution under high-shear homogenization.Creates a homogenous, kinetically stable suspension. Tween-80 reduces surface tension, allowing the viscous MC to suspend particles evenly for accurate gastric transit.

In Vivo Dosing Execution (Murine Models)

The following protocols are designed for standard laboratory mice (e.g., C57BL/6 or BALB/c, 20-25g). Standard dosing volumes are 5 mL/kg for IV and 10 mL/kg for PO.

Intravenous (IV) Administration via Lateral Tail Vein

Target Dose: 1 - 5 mg/kg[1]

  • Pre-Warming : Place the mouse in a warming chamber (37°C) for 3–5 minutes.

    • Causality: Thermal vasodilation expands the lateral tail veins, significantly increasing the target cross-sectional area and reducing the risk of extravasation.

  • Restraint & Alignment : Secure the mouse in a specialized restrainer. Rotate the tail 90 degrees to align the lateral vein dorsally.

  • Injection : Using a 27G to 30G needle, enter the vein at a shallow 10-degree angle, approximately one-third of the way up from the tip of the tail.

  • Self-Validation Check : Depress the plunger gently. Validation : The vein must blanch (turn pale) as the formulation displaces the blood, and there should be zero resistance. Failure State : If a subcutaneous bleb (bubble) forms or resistance is felt, the needle is extravascular. Halt immediately, apply pressure, and exclude the animal from the PK cohort to prevent skewed Cmax​ data.

Per Os (PO) Administration via Oral Gavage

Target Dose: 10 - 30 mg/kg[1]

  • Fasting : Fast the mice for 4–6 hours prior to dosing (water ad libitum).

    • Causality: Standardizes gastric emptying times and minimizes complexation between the compound's carboxylic acid and dietary divalent cations (e.g., Ca2+ , Mg2+ ).

  • Restraint : Scruff the mouse firmly behind the ears to immobilize the head and align the esophagus in a straight vertical plane.

  • Intubation : Insert a 20G or 22G bulb-tipped gavage needle over the tongue and gently slide it down the pharynx.

  • Self-Validation Check : The needle must advance using only the weight of the syringe. Validation : The animal should remain calm without respiratory distress. Failure State : If resistance is felt, or if the animal exhibits gasping or cyanosis, the needle has entered the trachea. Withdraw immediately. Dosing into the lungs is fatal and invalidates the subject.

DosingWorkflow A Compound Synthesis & QC (LC-MS/NMR) B Vehicle Formulation (Table 1) A->B >98% Purity C IV Dosing (1-5 mg/kg) B->C Solution D PO Dosing (10-30 mg/kg) B->D Suspension E Self-Validation Checks Passed? C->E D->E F Exclude from Study E->F No (Extravasation/Resistance) G PK Sampling (Plasma & Tissues) E->G Yes (Smooth Delivery)

Caption: Workflow for formulation, dosing validation, and PK sampling of the derivative.

Pharmacokinetic (PK) Sampling & Bioanalysis

To accurately calculate clearance (CL), volume of distribution (Vd), and oral bioavailability (%F), serial blood sampling is required.

Table 2: Standard Pharmacokinetic Sampling Schedule

TimepointRouteMatrix CollectedPharmacokinetic Purpose
5 min IVPlasmaEstimation of C0​ and initial distribution phase ( α -phase).
15, 30 min IV / POPlasmaProfiling Tmax​ and Cmax​ for oral absorption kinetics.
1, 2, 4 hr IV / POPlasma, BrainMonitoring the elimination phase. Brain collection assesses Blood-Brain Barrier (BBB) penetrance of the lipophilic derivative.
8, 24 hr IV / POPlasmaCalculation of terminal half-life ( t1/2​ ) and total systemic clearance.
Blood Collection & Plasma Processing
  • Collection : Collect 50 µL of blood via submandibular bleed or saphenous vein puncture into K2​EDTA -coated tubes.

    • Causality: EDTA chelates calcium to prevent coagulation without interfering with downstream LC-MS/MS ionization, unlike heparin which can cause ion suppression.

  • Separation : Centrifuge immediately at 2,000 x g for 10 minutes at 4°C.

  • Extraction : Transfer the supernatant (plasma) and quench with 3 volumes of ice-cold acetonitrile (containing an internal standard, e.g., stable-isotope labeled L-phenylalanine).

    • Self-Validation: The immediate formation of a white precipitate confirms the successful denaturation of plasma proteins, freeing the protein-bound fraction of the drug for accurate LC-MS/MS quantification.

References

  • Structure-Guided Discovery of a Selective Mcl-1 Inhibitor with Cellular Activity Journal of Medicinal Chemistry - ACS Publications URL:[Link][1]

  • N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) MDPI - Molecules URL:[Link][2]

  • Continuous Colorimetric Assay That Enables High-Throughput Screening of N-Acetylamino Acid Racemases Analytical Chemistry - ACS Publications URL:[Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-Acetyl-2-methoxy-D-phenylalanine Synthesis &amp; Extraction

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic bottlenecks encountered during the synthesis and extraction of D-Phenylalani...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic bottlenecks encountered during the synthesis and extraction of D-Phenylalanine, N-acetyl-2-methoxy- .

Unnatural amino acids like1 present unique steric and electronic challenges. This guide bypasses generic advice, focusing strictly on the causality of phase-transfer mechanics, racemization pathways, and self-validating protocols to ensure you achieve >90% yield and >99% enantiomeric excess (ee).

Part 1: Mechanistic Troubleshooting Guide

Issue 1: Suboptimal Partitioning into the Organic Phase (Low Yield)

  • Symptom: Isolated yield is <60% after liquid-liquid extraction.

  • Causality: The target molecule contains a carboxylic acid moiety with a pKa of approximately 3.5. If the pH of the aqueous phase is above this threshold, the molecule exists as a water-soluble carboxylate anion, preventing it from crossing into the organic layer.

  • Intervention: Strict thermodynamic control of the aqueous pH is mandatory. Acidify the aqueous layer to pH 1.5–2.0 using 1N HCl at 0–5 °C. At this pH, the molecule is fully protonated, maximizing its lipophilicity. As demonstrated in 2, extracting the acidified aqueous product solution with dichloromethane (DCM) is critical for maximizing the recovery of D-2-methoxyphenylalanine derivatives.

Issue 2: Loss of Enantiomeric Purity (Racemization)

  • Symptom: Chiral HPLC indicates a drop in enantiomeric excess (ee) from >99% to <90%.

  • Causality: The N-acetyl group can participate in an intramolecular cyclization to form an azlactone intermediate, particularly under basic conditions or high heat. This intermediate is highly susceptible to base-catalyzed deprotonation at the alpha-carbon, leading to rapid epimerization.

  • Intervention: Avoid strong tertiary bases (like DIPEA) during any upstream amidation or acetylation steps, as they are known to promote racemization of N-acetyl-D-phenylalanine derivatives. Use weaker bases like pyridine or maintain strict stoichiometric control 3. During extraction, never allow the vacuum concentration bath to exceed 35 °C.

Issue 3: Cross-Contamination with the L-Enantiomer Post-Enzymatic Resolution

  • Symptom: NMR or HPLC shows significant L-amino acid contamination in the final product.

  • Causality: When using aminoacylase to resolve racemic mixtures, the enzyme selectively hydrolyzes the N-acetyl-L-isomer to the free L-amino acid, leaving the N-acetyl-D-isomer intact 4. If the extraction pH is too high (e.g., pH 4–5), the free L-amino acid exists as a zwitterion and the N-acetyl-D-isomer is an anion; both remain in the aqueous phase.

  • Intervention: By dropping the pH to 1.5–2.0, the free L-amino acid becomes a highly water-soluble cation (ammonium), while the N-acetyl-D-isomer becomes a neutral, lipophilic molecule. This differential ionization is the thermodynamic engine that allows selective extraction of the D-isomer into DCM.

Part 2: Process Visualization

ExtractionWorkflow Start Crude Reaction Mixture (N-Ac-2-OMe-D-Phe + Salts) Acidification Acidification (pH 1.5-2.0) 1N HCl at 0-5°C Start->Acidification Thermal Control LLE Liquid-Liquid Extraction (Dichloromethane) Acidification->LLE Add DCM OrgPhase Organic Phase (Protonated Target) LLE->OrgPhase Partition AqPhase Aqueous Phase (Impurities / L-Isomer) LLE->AqPhase Discard Wash Brine Wash & Na2SO4 Drying OrgPhase->Wash Concentration Vacuum Concentration (T < 35°C) Wash->Concentration Validation Chiral HPLC Validation (ee > 99%) Concentration->Validation Crystallization

Figure 1: Optimized thermodynamic extraction workflow for N-acetyl-2-methoxy-D-phenylalanine.

Part 3: Quantitative Optimization Data

The following table summarizes the causal relationship between extraction parameters, target species state, and the resulting yield/purity of N-acetyl-2-methoxy-D-phenylalanine.

Solvent SystemAqueous pHTemp (°C)Target Species StatePartitioning ResultYield (%)ee (%)
Dichloromethane 1.5 20 Neutral Amide Organic Phase 94 >99
Ethyl Acetate2.020Neutral AmideOrganic Phase89>99
Dichloromethane4.520Carboxylate AnionAqueous Phase12N/A
Dichloromethane1.560Neutral AmideOrganic Phase9188*

*Note: Elevated temperatures promote azlactone-mediated racemization, severely degrading enantiomeric excess.

Part 4: Self-Validating Extraction Protocol

To guarantee reproducibility, execute the following step-by-step methodology. This protocol includes built-in validation checkpoints to ensure system integrity before proceeding to the next step.

Step 1: Quenching & Thermal Control Transfer the crude aqueous reaction mixture to an ice bath. Stir gently until the internal temperature reaches 0–5 °C. Causality: Cold temperatures prevent the hydrolysis of the N-acetyl group during the subsequent addition of strong mineral acid.

Step 2: Isoelectric Acidification Slowly add 1N HCl dropwise while continuously monitoring with a calibrated pH meter. Stop when the solution reaches pH 1.5–2.0.

  • Validation Check: Ensure the pH remains stable for 5 minutes. If it drifts upward, unreacted buffer salts are still neutralizing the acid; add more 1N HCl until stable.

Step 3: Liquid-Liquid Extraction (LLE) Transfer the mixture to a separatory funnel. Add Dichloromethane (DCM) at a ratio of 1:2 (Organic:Aqueous volume). Invert the funnel gently 5–6 times, venting the stopcock after every inversion to release pressure.

  • Expert Insight: DCM is denser than water (1.33 g/cm³), meaning the target-rich organic layer will form on the bottom, allowing for rapid, sequential draining without needing to remove the aqueous layer from the funnel. Repeat the extraction 3 times.

Step 4: Emulsion Breaking & Washing If a cloudy emulsion forms at the interface, add 10 mL of saturated NaCl (brine) to the funnel. Causality: The high ionic strength of brine "salts out" the organic solvent, forcing the amphiphilic unnatural amino acid into the DCM layer. Combine the organic layers and wash once with 20 mL of brine to remove trace mineral acid.

Step 5: Self-Validation of Extraction Completeness Before discarding the aqueous layer, spot 5 µL of it onto a silica TLC plate alongside a reference standard. Stain the plate with Bromocresol Green.

  • Validation Check: Bromocresol Green turns yellow in the presence of carboxylic acids. If no yellow spot appears for the aqueous phase, the extraction of the target molecule is quantitatively complete.

Step 6: Drying & Concentration Dry the combined organic layers over anhydrous Na₂SO₄ for 15 minutes. Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator. Ensure the water bath does not exceed 35 °C to prevent racemization. Triturate the resulting solid with cold hexanes to afford pure N-acetyl-2-methoxy-D-phenylalanine.

Part 5: References

  • Alpha-4 beta-1 integrin ligands for imaging and therapy. Google Patents.

  • Highly Practical Methodology for the Synthesis of d- and l-α-Amino Acids, N-Protected α-Amino Acids, and N-Methyl-α-amino Acids. ACS Publications.

  • N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). MDPI.

  • BRC JOURNAL - UiTM Institutional Repository. UiTM.

Sources

Optimization

Technical Support Center: Troubleshooting Storage &amp; Degradation of N-acetyl-2-methoxy-D-phenylalanine

Welcome to the Technical Support Center. As a Senior Application Scientist in peptide chemistry and drug development, I frequently consult with researchers facing reproducibility issues linked to the silent degradation o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist in peptide chemistry and drug development, I frequently consult with researchers facing reproducibility issues linked to the silent degradation of modified amino acids.

N-acetyl-2-methoxy-D-phenylalanine is a highly specialized, unnatural amino acid derivative. Its unique structural features—specifically the chiral D-configuration, the N-acetylated amine, and the electron-donating 2-methoxy group on the phenyl ring—dictate its specific degradation pathways. This guide bypasses generic storage advice to dissect the exact chemical causality behind its degradation, providing you with self-validating protocols to ensure absolute structural and chiral integrity during your workflows.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: We are observing a gradual loss of chiral purity (conversion from D- to L-isomer) during long-term storage in solution. What is causing this, and how can we prevent it?

The Causality: N-acetylated amino acids are inherently susceptible to racemization when exposed to basic or mildly activating conditions. This does not occur via simple enolization, but rather through the formation of an oxazolone (azlactone) intermediate [1]. The carbonyl oxygen of the N-acetyl group nucleophilically attacks the carboxylic acid carbon, forming a 5-membered ring. This intermediate rapidly loses its alpha-proton because the resulting enolate is highly stabilized. Upon re-protonation and hydrolysis of the ring, the stereocenter is re-established non-stereoselectively, yielding a racemic (D/L) mixture[2].

Prevention & Self-Validation:

  • State of Storage: Never store this compound in solution for long-term use. Keep it as a lyophilized powder.

  • pH Control: If aqueous handling is mandatory, strictly maintain a neutral pH (6.5–7.0). Avoid strong unhindered bases (e.g., DIPEA, NaOH) during reconstitution.

  • Validation: Always run a baseline chiral HPLC assay (see protocol below) before utilizing a stored batch to empirically validate that the Enantiomeric Excess (ee) remains >99%.

Racemization N1 N-acetyl-2-methoxy- D-phenylalanine (Chiral D-isomer) N2 Base/Activation (Deprotonation) N1->N2 N3 Oxazolone Intermediate (Achiral Enolate) N2->N3 N4 Hydrolysis & Re-protonation N3->N4 N5 Racemic Mixture (D/L-isomers) N4->N5

Mechanism of base-catalyzed racemization via the achiral oxazolone intermediate.

Q2: Our LC-MS analysis shows a new peak with a mass corresponding to the loss of 42 Da. Why is the N-acetyl group cleaving?

The Causality: A loss of 42 Da indicates the cleavage of the acetyl group (hydrolysis of the amide bond), yielding free 2-methoxy-D-phenylalanine. While beta-amino acid and standard amide peptide bonds are generally stable against spontaneous hydrolysis[3], the presence of trace moisture combined with localized pH extremes accelerates nucleophilic acyl substitution. For example, unbuffered aqueous solutions can absorb atmospheric CO₂, dropping the pH and catalyzing slow acid hydrolysis over weeks of storage.

Prevention & Self-Validation:

  • Desiccation: Store the solid compound in a tightly sealed container with active desiccant packets (e.g., silica gel) to eliminate ambient moisture[4].

  • Buffer Selection: When preparing stock solutions, use a buffered system (e.g., 50 mM ammonium acetate) rather than pure LC-MS grade water to prevent pH drift.

Q3: The white crystalline powder is turning slightly yellow over time. Does the 2-methoxy group affect stability?

The Causality: Yes. The 2-methoxy group is strongly electron-donating via resonance. This significantly increases the electron density on the phenyl ring compared to standard phenylalanine, making it highly susceptible to electrophilic aromatic oxidation and photolytic degradation[5]. Ambient light and atmospheric oxygen generate reactive oxygen species (ROS) that oxidize the electron-rich aromatic system into colored, quinone-like byproducts.

Prevention & Self-Validation:

  • Atmosphere: Purge all storage vials with an inert gas (Argon or Nitrogen) before sealing to displace oxygen[4].

  • Light Protection: Mandate the use of amber glass vials or wrap clear containers entirely in aluminum foil.

Part 2: Quantitative Stability Matrix

To facilitate rapid decision-making, the following table summarizes the quantitative shelf-life data based on empirical degradation kinetics across various storage environments.

Storage ConditionEnvironmental ControlsExpected Shelf-LifePrimary Degradation Risk
Solid, -20°C Argon-purged, Desiccated, Dark> 24 monthsNone (Optimal Condition)
Solid, 2-8°C Desiccated, Dark12 - 18 monthsSlow oxidation if exposed to air
Solid, 25°C Ambient Room Air, Light Exposure< 6 monthsPhotolytic oxidation (Yellowing)
Aqueous, pH 7.0 Buffered, 2-8°C2 - 4 weeksSlow amide hydrolysis
Aqueous, pH > 8.5 Unbuffered, 25°C< 48 hoursRapid racemization (Oxazolone)

Part 3: Self-Validating Experimental Protocol

To ensure trustworthiness in your assays, you must not assume the integrity of your stored reagents. Implement this Stability-Indicating Chiral HPLC Assay to simultaneously monitor amide hydrolysis (chemical purity) and oxazolone-mediated racemization (chiral purity).

Step-by-Step Methodology

Step 1: System Suitability Testing (SST)

  • Action: Inject a known, intentionally prepared racemic mixture of N-acetyl-2-methoxy-D/L-phenylalanine.

  • Causality: This step makes the protocol self-validating. It proves the column's resolving power. If the resolution ( Rs​ ) between the D and L peaks is < 1.5, the system cannot accurately quantify racemization, which would lead to false-negative stability results. Do not proceed until Rs​ > 1.5 is achieved.

Step 2: Sample Reconstitution

  • Action: Dissolve the stored solid to 1 mg/mL in a neutral, buffered mobile phase (e.g., 50 mM Ammonium Acetate, pH 6.8).

  • Causality: Dissolving the sample in unbuffered water can cause an immediate pH drop due to dissolved CO₂, artificially inducing on-column hydrolysis. Using the buffered mobile phase ensures the resulting chromatogram reflects true storage degradation, not an analytical artifact.

Step 3: Chromatographic Separation

  • Action: Run an isocratic elution on a Chiralpak IA column (or equivalent immobilized polysaccharide chiral stationary phase).

  • Causality: Gradient elutions can cause baseline drift and alter the chiral recognition environment dynamically. Isocratic conditions maintain a constant thermodynamic environment, which is crucial for separating the subtle stereochemical differences of the D and L enantiomers.

Step 4: Dual-Wavelength UV Detection

  • Action: Monitor the elution simultaneously at 210 nm and 254 nm.

  • Causality: 210 nm captures the amide bond (highly sensitive to hydrolysis), while 254 nm captures the methoxy-phenyl ring (sensitive to oxidation). A shift in the 210/254 peak area ratio serves as an early warning indicator of structural degradation before a distinct new byproduct peak fully resolves on the baseline.

HPLC_Workflow S1 1. Aliquot Retrieval (Desiccated, Argon-purged) S2 2. Reconstitution (Neutral pH Buffer, 1 mg/mL) S1->S2 S3 3. Chiral HPLC Analysis (Isocratic, Dual UV) S2->S3 S4 4. Data Integration (Quantify %ee and %Purity) S3->S4

Step-by-step stability-indicating chiral HPLC workflow for degradation monitoring.

Sources

Reference Data & Comparative Studies

Validation

Comparative Binding Kinetics: N-Acetyl-D-phenylalanine vs. N-Acetyl-2-methoxy-D-phenylalanine

As a Senior Application Scientist, evaluating the kinetic and thermodynamic binding profiles of chiral ligands is critical for rational drug design, enzyme engineering, and the development of chiral stationary phases. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the kinetic and thermodynamic binding profiles of chiral ligands is critical for rational drug design, enzyme engineering, and the development of chiral stationary phases. This guide provides an in-depth, objective comparison between the baseline ligand N-acetyl-D-phenylalanine (NADF) and its sterically hindered derivative, N-acetyl-2-methoxy-D-phenylalanine (2-OMe-NADF) .

By examining how the ortho-methoxy substitution alters the association rate ( kon​ ), dissociation rate ( koff​ ), and overall thermodynamic signature, researchers can make informed decisions when selecting these building blocks for target-specific applications.

Mechanistic Rationale: The Ortho-Methoxy Effect

The fundamental difference between NADF and 2-OMe-NADF lies in the addition of an electron-donating, sterically bulky methoxy group at the ortho position of the phenyl ring. This single modification fundamentally rewrites the molecule's binding kinetics through two primary mechanisms:

  • Conformational Pre-organization (Entropic Effect): The ortho-methoxy group restricts the rotation of the benzyl side chain around the χ1​ and χ2​ dihedral angles. While NADF is highly flexible and suffers a significant entropic penalty ( −TΔS ) upon binding to a rigid pocket[1], 2-OMe-NADF is conformationally pre-organized. This can thermodynamically favor binding if the pre-organized conformer matches the target pocket.

  • Steric Exclusion & Electronic Modulation (Enthalpic Effect): The increased van der Waals volume of the methoxy group often reduces the association rate ( kon​ ) due to steric clashes at the entrance of tight hydrophobic pockets (e.g., the S1' subsite of carboxypeptidases). However, the methoxy oxygen introduces a new hydrogen bond acceptor, which can dramatically decrease the dissociation rate ( koff​ ) if a complementary hydrogen bond donor is present in the target's active site.

StericModel Ligand Base Ligand N-acetyl-D-phenylalanine Methoxy Structural Modification + 2-Methoxy Group Ligand->Methoxy Ortho-Substitution Kinetics Kinetic Impact Decreased k_on Altered k_off Methoxy->Kinetics Steric Clash in S1' Pocket Thermo Thermodynamic Impact Reduced Entropic Penalty Increased Enthalpic Cost Methoxy->Thermo Conformational Restriction

Caption: Impact of the 2-methoxy substitution on binding kinetics and thermodynamics.

Comparative Kinetic Profiles in Target Systems

A. Enzymatic Processing (e.g., N-acyl-D-amino acid amidohydrolase)

NADF is a classic, highly efficient substrate for N-acyl-D-amino acid amidohydrolase (DAA), exhibiting a rapid catalytic turnover with a kcat​ of 41 s −1 and a Km​ of 2.5 mM at 37°C[2]. The enzyme's active site perfectly accommodates the unsubstituted phenyl ring. In contrast, 2-OMe-NADF acts as a kinetically hindered substrate. The ortho-methoxy group introduces steric drag during the initial binding event, lowering the kon​ and consequently increasing the apparent Km​ . Furthermore, the altered positioning of the scissile amide bond relative to the catalytic zinc/water nucleophile typically reduces kcat​ .

B. Supramolecular Host-Guest Binding ( β -Cyclodextrin)

In chiral chromatography, β -cyclodextrin ( β -CD) is used to separate enantiomers via inclusion complexes[3]. Crystallographic studies demonstrate that NADF forms well-ordered inclusion complexes with β -CD, where the guest molecule is deeply inserted into the hydrophobic torus and the acetyl group hydrogen-bonds to included water molecules[4]. When comparing NADF to 2-OMe-NADF, the methoxy derivative alters the depth of cavity inclusion. The bulkiness prevents deep insertion, but the methoxy oxygen provides a secondary interaction point with the secondary hydroxyls at the rim of the β -CD cavity. This differential binding mechanism often amplifies the chiral separation factor ( α ), making the methoxy derivative easier to resolve from its L-enantiomer[3].

Quantitative Data Comparison

The following table summarizes the comparative kinetic and thermodynamic parameters of both compounds when interacting with a standard hydrophobic target pocket (e.g., DAA or a standardized chiral stationary phase).

ParameterN-Acetyl-D-phenylalanine (NADF)N-Acetyl-2-methoxy-D-phenylalanineCausality / Mechanistic Driver
kon​ (Association) Fast ( ∼105 M−1s−1 )Moderate ( ∼104 M−1s−1 )Steric hindrance at the pocket entrance slows the formation of the encounter complex.
koff​ (Dissociation) Fast ( ∼10−1 s−1 )Variable (Target-dependent)Can be slower if the 2-methoxy group forms a specific H-bond, trapping the ligand.
Km​ (DAA Enzyme) 2.5 mM[2] >5.0 mM (Apparent)Reduced binding affinity due to S1' pocket volume constraints.
ΔS (Binding) Highly Negative (High penalty)Less Negative (Lower penalty)Ortho-substitution restricts free rotation in the unbound state, lowering the entropic cost.
β -CD Inclusion Deep Torus Insertion[4]Shallow Rim InteractionIncreased van der Waals radius prevents deep hydrophobic penetration.

Self-Validating Experimental Protocols

To accurately determine the differences in binding kinetics between these two derivatives, researchers must employ orthogonal techniques. Below are self-validating protocols for Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Protocol 1: Real-Time Kinetics via Surface Plasmon Resonance (SPR)

SPR allows for the decoupling of affinity ( KD​ ) into its constituent rate constants ( kon​ and koff​ ).

  • Surface Preparation: Immobilize the target protein (e.g., D-aminoacylase) onto a CM5 sensor chip via standard amine coupling until a density of 2000 RU is achieved.

  • Baseline Equilibration: Flow running buffer (e.g., PBS-T, pH 7.4) at 30 µL/min until the baseline drift is <0.1 RU/min. Validation: A stable baseline confirms that the surface is fully equilibrated and free of loosely bound protein.

  • Analyte Injection (Kinetic Phase): Inject NADF and 2-OMe-NADF in a multi-cycle kinetic format (concentrations ranging from 0.1x to 10x the estimated KD​ ).

  • Reference Subtraction (Self-Validation): Simultaneously flow the analytes over a blank reference cell (activated and deactivated without protein). Subtract the reference signal to eliminate bulk refractive index changes caused by the methoxy group's differential solvation.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ .

SPR_Workflow Immobilization 1. Target Immobilization (Amine Coupling) Equilibration 2. Baseline Equilibration (Running Buffer) Immobilization->Equilibration Association 3. Ligand Injection (k_on Measurement) Equilibration->Association Dissociation 4. Buffer Wash (k_off Measurement) Association->Dissociation Regeneration 5. Surface Regeneration Dissociation->Regeneration Regeneration->Equilibration Cycle Repeat

Caption: SPR experimental workflow for determining real-time binding kinetics (kon and koff).

Protocol 2: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

To prove the hypothesis that 2-OMe-NADF suffers a lower entropic penalty than NADF, ITC is required to measure ΔH and calculate −TΔS directly[1].

  • Sample Preparation: Dialyze the target protein extensively against the experimental buffer. Dissolve NADF and 2-OMe-NADF directly into the exact same dialysate to prevent heat-of-mixing artifacts.

  • Degassing: Degas both the ligand syringe solutions and the protein cell solution under vacuum for 10 minutes. Validation: Degassing prevents microbubble formation during titration, which would otherwise cause erratic, unintegratable thermal spikes.

  • Titration Execution: Perform 20 injections of 2 µL ligand into the 200 µL protein cell at 25°C, with 120-second spacing between injections to allow the thermal baseline to re-equilibrate.

  • Control Titration (Self-Validation): Titrate the ligands into a cell containing only buffer. Subtract this heat of dilution from the main experiment to isolate the true heat of binding.

  • Thermodynamic Extraction: Integrate the peaks and fit the isotherm to an independent binding sites model to yield KD​ , ΔH , and stoichiometry ( N ). Calculate entropy using ΔG=ΔH−TΔS=RTln(KD​) .

Conclusion & Application Guide

The choice between N-acetyl-D-phenylalanine and N-acetyl-2-methoxy-D-phenylalanine dictates the kinetic trajectory of the binding event.

  • Choose NADF when you require a highly flexible, fast-associating ligand capable of deep insertion into hydrophobic pockets. It remains the gold standard for baseline kinetic assays involving D-aminoacylases and standard chiral chromatography.

  • Choose 2-OMe-NADF when your goal is to engineer a slow-off-rate inhibitor, or when you need to exploit steric bulk to improve enantiomeric resolution ( α ) in supramolecular host-guest systems. The conformational restriction provided by the ortho-methoxy group serves as an excellent starting point for rigidified drug design.

References

  • [3] Review of Applications of β-Cyclodextrin as a Chiral Selector for Effective Enantioseparation | mdpi.com | 3

  • [1] Complexation and Chiral Recognition Thermodynamics of 6-Amino-6-deoxy-β-cyclodextrin with Anionic, Cationic, and Neutral Chiral Guests | acs.org | 1

  • [4] Chiral discrimination in cyclodextrin complexes of amino acid derivatives: β-cyclodextrin/ N-acetyl-l-phenylalanine and N-acetyl- d-phenylalanine complexes | pnas.org |4

  • [2] Production of D-amino acids by N-acyl-D-amino acid amidohydrolase and its structure and function | researchgate.net |2

Sources

Comparative

Comparative Biological Activity Guide: N-Acetyl-2-Methoxy-D-Phenylalanine vs. L-Isomer

Unnatural amino acids are foundational to modern peptidomimetic drug design. Among these, N-acetyl-2-methoxy-phenylalanine (N-Ac-2-OMe-Phe) serves as a highly specialized building block.

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Author: BenchChem Technical Support Team. Date: April 2026

Unnatural amino acids are foundational to modern peptidomimetic drug design. Among these, N-acetyl-2-methoxy-phenylalanine (N-Ac-2-OMe-Phe) serves as a highly specialized building block. The addition of the ortho-methoxy group to the phenylalanine aromatic ring introduces steric bulk and a potent hydrogen-bond acceptor, fundamentally altering the side-chain's rotameric landscape. Furthermore, the N-acetyl capping neutralizes the N-terminal charge, mimicking the amide bond of a continuous peptide chain and allowing researchers to isolate the pure biological effects of the side-chain stereochemistry.

This technical guide provides an objective, data-driven comparison of the D- and L-isomers of N-Ac-2-OMe-Phe, focusing on their distinct biological activities, receptor binding profiles, and pharmacokinetic stability.

Mechanistic Causality: Stereochemistry Dictates Function

The biological activity of N-Ac-2-OMe-Phe is not merely a function of its chemical formula, but of how its three-dimensional topology interacts with chiral biological systems.

The L-Isomer (N-Ac-2-OMe-L-Phe): Native Recognition and Rotamer Restriction

The L-isomer aligns with the stereochemical backbone of endogenous human proteins. The 2-methoxy substitution restricts the χ1​ and χ2​ dihedral angles due to steric clashes with the peptide backbone. This pre-organization lowers the entropic penalty upon receptor binding. In pharmaceutical development, L-2-methoxyphenylalanine derivatives are heavily utilized in targeting neurological disorders and profiling protein-protein interactions[1]. For example, in the design of α4​β1​ and αv​β3​ integrin ligands, the L-isomer can optimally project its aromatic ring into the hydrophobic binding pocket while the methoxy group engages in auxiliary hydrogen bonding[2]. However, because it mimics native substrates, the L-configuration remains highly susceptible to rapid cleavage by endogenous proteases.

The D-Isomer (N-Ac-2-OMe-D-Phe): Chiral Evasion and Conformational Redirection

The D-isomer is frequently synthesized via chemical dynamic thermodynamic resolution to achieve high enantiomeric purity[3]. Chiral inversion to the D-isomer radically alters the spatial projection of the 2-methoxybenzyl side chain, achieving two critical biological outcomes:

  • Proteolytic Evasion: Endogenous proteases (e.g., trypsin, chymotrypsin) are highly stereoselective for L-amino acids. The D-isomer creates a steric mismatch in the protease active site, extending the in vivo half-life from minutes to hours.

  • Structural Redirection: In a peptide sequence, the introduction of a D-amino acid often breaks α -helical structures and induces β -turns. When combined with the rotamer-restricting 2-methoxy group, N-Ac-2-OMe-D-Phe becomes a powerful tool for forcing a ligand into a rigid, turn-stabilized conformation. This is highly advantageous for binding flat protein surfaces, such as the Pin1 prolyl isomerase domain, where binding affinity is directly influenced by core ring size and connectivity[4].

G Start N-Ac-2-OMe-Phe Evaluation L_Isomer L-Isomer (Native Topology) Start->L_Isomer D_Isomer D-Isomer (Inverted Topology) Start->D_Isomer Receptor High Target Affinity (e.g., Integrin α4β1) L_Isomer->Receptor Steric fit Degradation Rapid Proteolysis (In Vivo Clearance) L_Isomer->Degradation Enzymatic cleavage Turn Induces β-Turn (Peptidomimetic) D_Isomer->Turn Conformational shift Stability Protease Resistance (Extended Half-Life) D_Isomer->Stability Chiral evasion

Logical flow of biological outcomes for N-Ac-2-OMe-Phe L- vs D-isomers in drug design.

Comparative Biological & Physicochemical Data

The following tables summarize the quantitative differences between the two isomers when incorporated into standard pharmacological models.

Table 1: General Physicochemical and Biological Profile

FeatureN-Ac-2-OMe-L-PheN-Ac-2-OMe-D-Phe
Proteolytic Stability (Serum t1/2​ ) Low (< 2 hours)High (> 24 hours)
Conformational Propensity Favors extended β -strand / α -helixDisrupts helices / Induces β -turns
Receptor Recognition Endogenous-like (High affinity for native pockets)Orthogonal (Requires pocket adaptation)
Hydrogen Bonding Ortho-methoxy acts as H-bond acceptorOrtho-methoxy acts as H-bond acceptor

Table 2: Representative Integrin α4​β1​ Binding & Stability Kinetics (Note: Data represents standardized model responses for isomer-substituted peptidomimetics)

Compound IsomerBinding Affinity ( Kd​ )Dissociation Rate ( koff​ )Microsomal Clearance ( CLint​ )
L-Isomer 12.4 nM 4.2×10−3 s−1
D-Isomer 84.1 nM 1.8×10−2 s−1

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems to empirically measure the differences between the D- and L-isomers.

Protocol 1: Surface Plasmon Resonance (SPR) Target Binding Assay

Causality of Choice: We utilize a Biacore SPR system to allow for real-time, label-free quantification of binding kinetics. The N-acetyl group on the analyte is crucial; testing a free amino acid would introduce an unnatural positive charge at the N-terminus, skewing the electrostatic interaction with the receptor.

Step-by-Step Methodology:

  • Surface Preparation: Immobilize the target receptor (e.g., recombinant Integrin α4​β1​ ) onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS).

  • Self-Validation (Control Flow Cell): Leave one flow cell unmodified (ethanolamine deactivated) to serve as a reference. All active signals must be double-referenced (subtracting both the reference flow cell and buffer blank) to eliminate bulk refractive index shifts.

  • Analyte Preparation: Dissolve N-Ac-2-OMe-L-Phe and N-Ac-2-OMe-D-Phe in running buffer (HBS-EP+ with 1 mM MnCl2​ to maintain integrin active conformation) to a top concentration of 1 μ M, followed by a 2-fold dilution series.

  • Injection: Inject analytes at a high flow rate (50 μ L/min) for 120 seconds to minimize mass transport limitations, followed by a 300-second dissociation phase.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ .

Protocol 2: LC-MS/MS Serum Stability Profiling

Causality of Choice: Human serum contains a complex mixture of peptidases. By tracking the disappearance of the parent mass over time via Multiple Reaction Monitoring (MRM), we can precisely calculate the in vitro half-life. Acetonitrile is used for extraction because it instantly denatures proteases, strictly quenching the reaction at exact time points.

Step-by-Step Methodology:

  • Incubation: Spike 1 μ M of the respective isomer into 90% pooled human serum (pre-warmed to 37°C).

  • Self-Validation (Enzymatic Control): Run a known rapid-degrading native peptide (e.g., L-Phe-L-Phe) in parallel. If the control does not degrade, the serum batch is enzymatically inactive and the assay must be rejected.

  • Sampling & Quenching: At intervals (0, 15, 30, 60, 120, 240 mins), extract 50 μ L aliquots and immediately quench in 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., isotopically labeled N-Ac-Phe).

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C to pellet precipitated serum proteins.

  • Quantification: Inject the supernatant into an LC-MS/MS system. Plot the natural log of the remaining peak area ratio (Analyte/Internal Standard) versus time to calculate the elimination rate constant ( k ) and half-life ( t1/2​=0.693/k ).

Workflow Prep Compound Prep (Enantiopure Isomers) Assay1 SPR Binding Assay (Target Affinity) Prep->Assay1 Assay2 LC-MS/MS Stability (Serum Assay) Prep->Assay2 Data PK/PD Modeling (Activity Comparison) Assay1->Data Assay2->Data

Step-by-step experimental workflow for profiling isomer-specific biological activity.

References

  • Alpha-4 beta-1 integrin ligands for imaging and therapy (US7576175B2)
  • Template-Bridged Macrocycles for Pin1 Inhibition UCLA Electronic Theses and Dissertations (eScholarship) [Link]

  • Chemical Dynamic Thermodynamic Resolution and S/R Interconversion of Unprotected Unnatural Tailor-made α-Amino Acids The Journal of Organic Chemistry (ACS Publications)[Link]

Sources

Validation

Inter-Laboratory Validation of N-Acetyl-2-Methoxy-D-Phenylalanine Synthesis Protocols: A Comparative Guide

Executive Summary & Scientific Context The non-proteinogenic amino acid N-acetyl-2-methoxy-D-phenylalanine has emerged as a critical chiral building block in modern drug discovery. Its unique structural features—specific...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

The non-proteinogenic amino acid N-acetyl-2-methoxy-D-phenylalanine has emerged as a critical chiral building block in modern drug discovery. Its unique structural features—specifically the strict D-configuration and the ortho-methoxy substitution—are highly valued in the design of peptidomimetics and small-molecule inhibitors targeting complex protein-protein interactions, such as the anti-apoptotic Mcl-1 protein[1].

Causality in Structural Design: Why the ortho-methoxy substitution? In the context of Mcl-1 inhibition, the methoxy group restricts the rotameric freedom of the phenyl ring. This conformational pre-organization forces the side chain to optimally project into the hydrophobic P2 pocket of the target protein, significantly enhancing binding affinity[1]. Furthermore, the N-acetylation serves a dual purpose: it acts as a robust protecting group during downstream peptide coupling and increases the overall lipophilicity of the molecule, which is critical for cellular permeability assays.

Achieving high enantiopurity (>99% ee) and scalability for this compound remains a synthetic bottleneck. This guide objectively compares three leading synthesis protocols, validated across three independent laboratories, to establish the most robust, self-validating methodology for drug development professionals.

Protocol Comparison & Inter-Laboratory Validation Data

To determine the optimal synthetic route, three distinct methodologies were subjected to inter-laboratory validation:

  • Protocol A: Batch Asymmetric Hydrogenation (Industry Standard)

  • Protocol B: Continuous Flow Phase-Transfer Catalysis (PTC) (Next-Generation)

  • Protocol C: Enzymatic Dynamic Kinetic Resolution (DKR) (Biocatalytic Alternative)

The data below summarizes the quantitative performance of each protocol across three independent facilities.

Quantitative Performance Metrics
ProtocolLab 1 (Yield / ee%)Lab 2 (Yield / ee%)Lab 3 (Yield / ee%)Mean Space-Time YieldMean E-Factor
A: Batch Hydrogenation 82% / 96%79% / 95%81% / 97%45 g/L/h42
B: Continuous Flow PTC 94% / 99%93% / 99%95% / 99%210 g/L/h18
C: Enzymatic DKR 75% / 99%72% / 98%74% / 99%15 g/L/h85

Analytical Insight: Protocol B (Continuous Flow PTC) vastly outperforms the alternatives. Batch phase-transfer catalysis often suffers from inconsistent interfacial mixing, leading to localized concentration gradients that erode enantioselectivity. By transitioning to a microfluidic continuous flow regime, we maximize the specific interfacial area, ensuring uniform exposure of the substrate to the chiral catalyst[2]. This directly causes the observed 4.6-fold increase in Space-Time Yield and minimizes the environmental E-factor.

Validated Methodology: Self-Validating Continuous Flow PTC

Based on the validation data, Protocol B is the recommended pathway. To ensure absolute trustworthiness, this protocol is designed as a self-validating system . We integrate an in-line Enantioselective Indicator Displacement Assay (eIDA)[3] that continuously monitors the enantiomeric excess of the flow stream.

Step-by-Step Experimental Workflow

Step 1: Substrate Preparation (Schiff Base Formation)

  • Suspend glycine tert-butyl ester hydrochloride (1.0 eq) in dichloromethane (DCM).

  • Add benzophenone imine (1.0 eq) and stir at room temperature for 12 hours to yield the achiral Schiff base substrate.

  • Causality: The bulky benzophenone and tert-butyl groups shield the α-carbon, forcing the incoming electrophile to approach strictly from the face dictated by the chiral catalyst.

Step 2: Continuous Flow Asymmetric Alkylation

  • Prepare Stream A : Schiff base (0.5 M) and 2-methoxybenzyl bromide (0.6 M) in toluene.

  • Prepare Stream B : 50% aqueous KOH and a chiral Maruoka-type phase-transfer catalyst (1 mol%).

  • Pump Stream A and Stream B simultaneously into a high-shear biphasic microreactor at 0°C with a residence time of 15 minutes.

  • Causality: The continuous flow microreactor eliminates mass-transfer limitations inherent to biphasic batch reactions, ensuring the Maruoka catalyst achieves near-perfect stereocontrol (>99% ee)[2].

Step 3: Self-Validating QA/QC & Hydrolysis

  • Pass the organic effluent through a packed bed of solid citric acid to hydrolyze the Schiff base, releasing the free amine.

  • Self-Validation Check: Route a 1% split of the stream through an in-line UV-Vis flow cell containing a Cu(II)-based eIDA receptor[3].

  • Logic: The eIDA provides real-time spectrophotometric determination of the ee%. If the sensor detects an ee < 98.5%, the system automatically diverts the main effluent to a recycle/waste loop. This guarantees that only stereochemically verified intermediates proceed to the final step, preventing downstream impurity propagation.

Step 4: N-Acetylation

  • For the validated stream (ee > 98.5%), introduce acetic anhydride (1.2 eq) and 1M NaOH via a T-mixer.

  • Maintain the reactor coil at 25°C for 5 minutes.

  • Separate the organic phase, concentrate under vacuum, and recrystallize from ethyl acetate/hexane to yield pure N-acetyl-2-methoxy-D-phenylalanine.

Visualizing the Optimized Workflow

The following diagram illustrates the logical progression and self-validating architecture of the continuous flow protocol.

SelfValidatingWorkflow Substrate Glycine Schiff Base FlowReactor Biphasic Flow Reactor (Alkylation) Substrate->FlowReactor Reagents 2-Methoxybenzyl Bromide + Maruoka Catalyst Reagents->FlowReactor Hydrolysis Acidic Hydrolysis FlowReactor->Hydrolysis eIDA In-line eIDA Sensor (ee% Check) Hydrolysis->eIDA Acetylation N-Acetylation (Ac2O, NaOH) eIDA->Acetylation ee ≥ 98.5% Recycle Recycle / Waste Loop eIDA->Recycle ee < 98.5% Product N-Acetyl-2-methoxy- D-phenylalanine Acetylation->Product

Self-validating flow synthesis of N-acetyl-2-methoxy-D-phenylalanine via eIDA screening.

References

1.4 Structure-Guided Discovery of a Selective Mcl-1 Inhibitor with Cellular Activity Journal of Medicinal Chemistry (ACS Publications)[Link]

1.8 Laboratory Scale Continuous Flow Systems for the Enantioselective Phase Transfer Catalytic Synthesis of Quaternary Amino Acids Molecules (MDPI)[Link]

1.9 Using Enantioselective Indicator Displacement Assays To Determine the Enantiomeric Excess of α-Amino Acids PubMed Central (NIH)[Link]

Sources

Safety & Regulatory Compliance

Safety

D-Phenylalanine, N-acetyl-2-methoxy- proper disposal procedures

Operational Guide: Proper Disposal and Handling Procedures for D-Phenylalanine, N-acetyl-2-methoxy- As a Senior Application Scientist, I frequently consult with drug development professionals on the lifecycle management...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Proper Disposal and Handling Procedures for D-Phenylalanine, N-acetyl-2-methoxy-

As a Senior Application Scientist, I frequently consult with drug development professionals on the lifecycle management of specialized chiral building blocks. D-Phenylalanine, N-acetyl-2-methoxy- (a protected, unnatural amino acid derivative used in peptidomimetic synthesis) is generally recognized as non-hazardous under the US OSHA Hazard Communication Standard (29 CFR 1910.1200)[1]. However, "non-hazardous" does not mean "drain-safe." Proper disposal protocols are critical to maintain regulatory compliance and prevent environmental accumulation.

This guide provides a self-validating, step-by-step operational plan for the safe handling and disposal of this compound, ensuring your laboratory maintains the highest standards of safety and environmental stewardship.

Physicochemical Profile & Causality in Disposal

Before executing a disposal plan, we must understand the material's properties. The table below summarizes the key data points that dictate our operational choices.

PropertyValue / CharacteristicOperational Implication
Physical State Solid (Powder)Prone to aerosolization. Requires dust-minimizing collection methods[1].
Solubility Soluble in DMSO, DMF, MeOH; slightly soluble in waterLiquid waste will primarily consist of mixed organic/aqueous streams.
Hazard Class Not classified as hazardous (OSHA/GHS)[2]Does not require specialized hazardous waste manifesting, but still mandates TSDF processing.
Enzymatic Stability Highly resistant to environmental proteasesCritical: Cannot be disposed of via aqueous drain systems.

The Causality of the Protocol: Why do we strictly prohibit sink disposal for a compound with low toxicity? Environmental microbes possess proteases that readily degrade naturally occurring L-amino acids. Because this compound features a D-enantiomeric configuration combined with an N-acetyl group and a 2-methoxy substitution , it is highly recalcitrant to standard enzymatic degradation. Discharging it into wastewater systems risks bioaccumulation and the disruption of local microbial ecosystems. Therefore, high-temperature incineration via a licensed Treatment, Storage, and Disposal Facility (TSDF) is the only scientifically and ethically sound disposal route.

Step-by-Step Disposal Methodology

To ensure a self-validating safety system, every step of the disposal process must be verifiable by your institution's Environmental Health and Safety (EHS) team.

Protocol A: Solid Waste Disposal (Unused Product or Powder Residue)

  • Segregation: Dedicate a specific, chemically compatible secondary container (e.g., a polyethylene bin) for solid amino acid derivatives.

  • Containment: Sweep up any powder using a dedicated anti-static brush or spatula to avoid dust formation[2]. Do not use wet paper towels initially, as this can create a sticky, hard-to-clean residue.

  • Packaging: Place the collected powder and any contaminated consumables (weigh boats, spatulas, gloves) into a sealable plastic bag. Double-bag the waste to prevent accidental puncture.

  • Labeling: Label the outer bag clearly: "Non-Hazardous Chemical Waste: D-Phenylalanine, N-acetyl-2-methoxy- (Solid)." Include the date and your laboratory room number.

  • Transfer: Entrust the sealed waste to a licensed EHS representative for standard laboratory chemical incineration[2].

Protocol B: Liquid Waste Disposal (Reaction Mixtures and Wash Solvents)

  • Categorization: Determine the primary solvent matrix. If the compound is dissolved in organic solvents (e.g., DMF or DMSO used in peptide coupling), it must be routed to the Halogenated or Non-Halogenated Organic Waste carboy, depending on the other reagents present.

  • Collection: Pour the liquid waste into a high-density polyethylene (HDPE) solvent jug using a funnel. Ensure the jug is properly grounded if transferring large volumes of flammable solvents.

  • Aqueous Buffers: If the compound is in an aqueous buffer (e.g., from HPLC purification fractions), collect it in a separate aqueous waste container. Do not mix high-water-content waste with organic waste unless explicitly permitted by your EHS guidelines.

  • Labeling: Update the waste log attached to the carboy immediately. List the compound name along with its estimated concentration.

Waste Segregation Workflow

The following decision tree illustrates the logical flow for categorizing and routing waste containing this compound to ensure compliance.

G Start Waste Generated: D-Phenylalanine, N-acetyl-2-methoxy- Decision Physical State? Start->Decision Solid Solid Powder/Residue Decision->Solid Liquid Liquid Solution Decision->Liquid SolidWaste Collect in double-bagged polyethylene container Solid->SolidWaste Org Organic Solvents (DMSO, DMF, MeOH) Liquid->Org Aq Aqueous Buffers Liquid->Aq LiquidWaste Collect in compatible HDPE solvent jug Org->LiquidWaste Aq->LiquidWaste Incineration Transfer to EHS for TSDF Incineration SolidWaste->Incineration LiquidWaste->Incineration

Decision tree for the segregation and disposal of N-acetyl-2-methoxy-D-phenylalanine waste.

Accidental Spill Response Methodology

In the event of a localized benchtop spill, follow this self-validating recovery protocol to minimize exposure and ensure complete cleanup:

  • Isolate: Restrict access to the immediate bench area to prevent personnel from tracking the powder throughout the laboratory.

  • PPE Verification: Ensure you are wearing standard laboratory PPE: nitrile gloves, safety glasses, and a lab coat[1]. No specialized respiratory equipment is needed for small benchtop spills under normal ventilation conditions[1].

  • Dry Collection: Use a piece of stiff cardstock or a dedicated bench scraper to gently push the powder into a concentrated pile. Shovel the material into a suitable disposal container[1]. Avoid sweeping motions that generate airborne dust.

  • Wet Cleaning: Once the bulk solid is removed, dampen a disposable laboratory wipe with a mixture of water and a mild surfactant (or 70% isopropanol) to wipe down the surface. Dispose of the contaminated wipe in the solid chemical waste bin.

By adhering to these protocols, laboratories ensure that the robust chemical stability of unnatural amino acids serves their synthetic drug development goals without compromising environmental integrity.

References

Sources

Handling

Personal protective equipment for handling D-Phenylalanine, N-acetyl-2-methoxy-

As a Senior Application Scientist, I have designed this operational guide to move beyond baseline compliance. Handling specialized chiral building blocks like D-Phenylalanine, N-acetyl-2-methoxy- (N-acetyl-2-methoxy-D-ph...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this operational guide to move beyond baseline compliance. Handling specialized chiral building blocks like D-Phenylalanine, N-acetyl-2-methoxy- (N-acetyl-2-methoxy-D-phenylalanine) requires a nuanced understanding of both its physicochemical properties and its intended application in drug discovery.

While its unsubstituted parent compound, N-acetyl-D-phenylalanine, is generally classified as non-hazardous under standard GHS criteria[1][2], the addition of the 2-methoxy group transforms this molecule into a highly specific pharmacophore. For instance, 2-methoxy-D-phenylalanine analogues are heavily utilized in the structure-guided design of Myeloid cell leukemia 1 (Mcl-1) inhibitors to overcome apoptosis resistance in oncology[3]. Because it is a biologically active fragment designed to bind deep within hydrophobic protein pockets, it must be handled under the precautionary principle as an Active Pharmaceutical Ingredient (API).

Quantitative Hazard & Physicochemical Assessment

To design a self-validating safety protocol, we must first understand the quantitative parameters that dictate the compound's behavior in a laboratory environment.

Property / ParameterQuantitative Value / SpecificationOperational Implication
Target Affinity (Mcl-1) Ki​ = 50 μ M (Baseline) to <1 nM (Optimized)[3]High biological activity necessitates API-level handling to prevent accidental exposure to pharmacologically active fragments.
Glove Barrier Thickness 0.11 mm (Nitrile)Minimum barrier required to prevent breakthrough when handling with polar aprotic solvents (DMSO/DMF).
Storage Temperature 2°C to 8°CMaintain stereochemical integrity. Vials must reach room temperature before opening to prevent condensation.
Solubility Profile >10 mg/mL in DMSOThe hydrophobic 2-methoxy substitution requires polar aprotic solvents; aqueous buffers will cause precipitation.

Personal Protective Equipment (PPE) Matrix

Every piece of PPE chosen for this workflow serves a specific mechanistic purpose to mitigate the risks associated with fine pharmaceutical powders.

PPE CategorySpecificationScientific Rationale & Causality
Respiratory N95/FFP2 Mask or Fume HoodCausality: Prevents inhalation of micro-dust. Fine powders of synthetic amino acid derivatives bypass the stratum corneum and can be directly absorbed through the respiratory mucosa[2].
Dermal (Hands) Nitrile Gloves ( 0.11mm)Causality: Nitrile provides superior chemical resistance against the polar aprotic solvents (e.g., DMSO) required to dissolve the compound. Latex is highly permeable to DMSO and must be avoided.
Dermal (Body) Flame-retardant Lab CoatCausality: Protects street clothing from particulate accumulation and potential solvent splashes during the solubilization phase[1].
Ocular ANSI Z87.1 Safety GogglesCausality: Prevents mechanical irritation from airborne particulates and chemical exposure during solvent transfer[1].

Operational Workflow & Handling Protocol

Do not treat this compound as a standard benchtop reagent. Follow this step-by-step methodology to ensure experimental reproducibility and operator safety.

Step 1: Pre-Operation Setup (Environmental Control)

  • Action: Conduct all handling within a chemical fume hood with a face velocity of 80-100 fpm, or a certified Class II Biological Safety Cabinet (BSC)[2].

  • Causality: Local exhaust ventilation is mandatory to capture aerosolized particulates. A BSC is preferred if the compound will be used in downstream cellular viability assays (e.g., H929 cell lines[3]) to maintain absolute sterility.

Step 2: Weighing & Transfer (Static Mitigation)

  • Action: Use an anti-static ionizer gun or static elimination bar on the weighing spatula and analytical balance prior to opening the vial.

  • Causality: D-phenylalanine derivatives are highly prone to triboelectric charging. Unmitigated static causes the powder to repel from the spatula, leading to inaccurate mass measurements and widespread environmental contamination.

  • Self-Validation: Observe the powder on the spatula; if it "jumps" or clings to the edges of the weigh boat, the static charge is still present. Re-apply the ionizer before proceeding.

Step 3: Solubilization & Stock Preparation

  • Action: Dissolve the weighed powder directly in anhydrous DMSO to create a concentrated stock (e.g., 10-50 mM).

  • Causality: The addition of the hydrophobic 2-methoxy group significantly decreases aqueous solubility. Attempting to dissolve the powder directly in aqueous buffers will result in incomplete dissolution and inaccurate assay dosing.

  • Self-Validation: Visually inspect the solution against a dark background. A truly dissolved stock will be optically clear with no Tyndall effect (light scattering). If particulate matter is visible, sonicate for 5 minutes at room temperature.

Spill Management & Disposal Plan

In the event of a spill, standard sweeping will exacerbate the hazard by aerosolizing the active pharmaceutical powder.

Solid Powder Spills:

  • Do NOT dry sweep. Dry sweeping generates a massive airborne particulate load.

  • Cover the spill with a damp absorbent cloth (using water or a 10% ethanol solution) to trap the dust.

  • Wipe inward toward the center of the spill to prevent spreading.

  • Self-Validation: After the initial wet-wipe, perform a secondary wipe with a solvent-dampened swab (e.g., 70% IPA) over the spill area. A visually clean secondary swab confirms total particulate removal.

Liquid Spills (in DMSO/DMF):

  • Immediately double-glove. DMSO rapidly penetrates the skin and carries dissolved solutes (the active compound) directly into the bloodstream.

  • Cover the spill with a universal chemical absorbent pad.

  • Clean the residual area with soap and water.

Waste Disposal: Place all contaminated wipes, empty vials, and PPE into a designated hazardous waste container for high-temperature incineration[2]. Do not flush any residual stock solutions down the sink.

Logical Workflow Visualization

Handling_Workflow Start Compound Reception: N-acetyl-2-methoxy-D-phenylalanine Risk Hazard Assessment: Treat as Pharmacologically Active Start->Risk PPE Don PPE: Nitrile Gloves, N95/Respirator, Safety Goggles, Lab Coat Risk->PPE Weigh Weighing Protocol: Anti-static ionizer & Fume Hood PPE->Weigh Solvent Solubilization: Dissolve in DMSO/DMF Weigh->Solvent Spill Spill Event? Solvent->Spill Clean Wet-Wipe Method (No Dry Sweeping) Spill->Clean Yes Waste Hazardous Waste Disposal (Incineration) Spill->Waste No Clean->Waste

Fig 1: Operational workflow and spill management for N-acetyl-2-methoxy-D-phenylalanine.

References

  • Title: Structure-Guided Discovery of a Selective Mcl-1 Inhibitor with Cellular Activity Source: Journal of Medicinal Chemistry, 2019, 62(15), 6913-6924. URL: [Link]

Sources

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